Technical Documentation Center

4-Amino-piperidine-4-carboxylic acid hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Amino-piperidine-4-carboxylic acid hydrochloride
  • CAS: 76508-72-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Amino-piperidine-4-carboxylic acid hydrochloride (CAS 76508-73-1)

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 4-Amino-piperidine-4-carboxylic acid hydrochloride (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Amino-piperidine-4-carboxylic acid hydrochloride (CAS 76508-73-1), a versatile bifunctional molecule increasingly recognized for its utility in medicinal chemistry and peptide design. As a constrained α,α-disubstituted amino acid, its rigid piperidine scaffold offers a unique design element for introducing conformational stability and exploring novel vector spaces in drug discovery. This document synthesizes critical data on its physicochemical properties, reactivity, synthesis, and applications, grounded in established scientific principles and supported by relevant literature.

Core Molecular Attributes and Physicochemical Properties

4-Amino-piperidine-4-carboxylic acid hydrochloride is the salt form of a cyclic α-amino acid. The presence of both a primary amine and a carboxylic acid on the same quaternary carbon, which is part of a piperidine ring, imparts a distinct set of properties. The hydrochloride salt form generally enhances stability and aqueous solubility compared to the free amino acid (zwitterionic) form.

The structural arrangement of this molecule, particularly the rigid piperidine ring, restricts the conformational flexibility typically seen in acyclic amino acids. This pre-organization is a highly desirable trait in drug design, as it can lead to higher binding affinities and improved selectivity for biological targets by reducing the entropic penalty upon binding.

Structural and Chemical Identity

Below is a summary of the key identifiers for 4-Amino-piperidine-4-carboxylic acid and its dihydrochloride salt. Note that the CAS number 76508-73-1 specifically refers to the dihydrochloride form.[1][2]

PropertyValueSource(s)
IUPAC Name 4-aminopiperidine-4-carboxylic acid;dihydrochloride[2]
CAS Number 76508-73-1[1][2]
Molecular Formula C₆H₁₄Cl₂N₂O₂[2]
Molecular Weight 217.09 g/mol [2]
Canonical SMILES C1CNCCC1(C(=O)O)N.Cl.Cl[2]
InChI Key QAZLRRMYUONDHH-UHFFFAOYSA-N[2]
Physicochemical Data

Quantitative experimental data for the hydrochloride salt is sparse in publicly available literature. The data presented below includes values for the dihydrochloride where specified, and for the parent free amino acid (CAS 40951-39-1) where noted. Researchers should treat computed values as estimates and verify critical parameters experimentally.

PropertyValueNotes and Source(s)
Appearance White to off-white crystalline powder[3]
Melting Point >300 °C (decomposes)For the free amino acid (CAS 40951-39-1). Data for the HCl salt is not consistently reported.[4]
Boiling Point 345.2 °C at 760 mmHgComputed value for the dihydrochloride.[2]
Flash Point 162.6 °CComputed value for the dihydrochloride.[2]
Solubility Soluble in waterQualitative data for the free amino acid.[5] The hydrochloride salt is expected to have higher aqueous solubility. Quantitative data is not readily available.[6]
pKa Not experimentally determinedAs an amino acid, it possesses at least two pKa values for the carboxylic acid (typically ~2-3) and the amino groups (piperidine secondary amine ~10-11, primary amine ~9-10).
XLogP3-AA -3.5Computed value for the free amino acid, indicating high hydrophilicity.[7]

Synthesis and Reactivity: A Strategic Overview

The synthesis of α,α-disubstituted amino acids like 4-aminopiperidine-4-carboxylic acid presents unique challenges, primarily in the construction of the quaternary α-carbon. While a specific, detailed protocol for the direct synthesis of the hydrochloride salt is not widely published, a logical and scientifically sound pathway can be constructed based on established synthetic methodologies for related piperidine derivatives and amino acids.

A common and effective strategy involves a modified Strecker synthesis or a Bucherer-Bergs reaction, starting from a suitably N-protected 4-piperidone. The protection of the piperidine nitrogen is crucial to prevent side reactions and to control the molecule's reactivity during the key bond-forming steps.

Caption: Generalized synthetic workflow for 4-Amino-piperidine-4-carboxylic acid hydrochloride.

Illustrative Synthesis Protocol

This protocol is a representative example based on established chemical transformations. Researchers must adapt and optimize conditions based on their specific laboratory setup and scale.

Step 1: Synthesis of 1-tert-butoxycarbonyl-4-cyano-4-aminopiperidine (Strecker Intermediate)

  • To a solution of N-Boc-4-piperidone (1.0 eq) in methanol, add ammonium chloride (1.2 eq) and sodium cyanide (1.2 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude α-aminonitrile.

Causality: The Strecker synthesis is a classic and efficient method for forming α-amino acids. The N-Boc protecting group is stable under these conditions and prevents the piperidine nitrogen from acting as a competing nucleophile.

Step 2: Hydrolysis to 4-Amino-1-Boc-piperidine-4-carboxylic acid

  • Dissolve the crude α-aminonitrile from Step 1 in a mixture of concentrated HCl and water.

  • Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours. The hydrolysis of both the nitrile and the eventual deprotection of the Boc group can be monitored.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., NaOH or an ion-exchange resin) to precipitate the free amino acid.

  • Filter the solid and wash with cold water and then a water-miscible solvent like acetone to aid drying.

Causality: Strong acidic conditions are required to hydrolyze the stable nitrile group to a carboxylic acid. This step simultaneously removes the acid-labile Boc protecting group.

Step 3: Formation of the Hydrochloride Salt

  • Suspend the free amino acid from Step 2 in a suitable solvent such as methanol or isopropanol.

  • Add a solution of HCl in diethyl ether (or bubble HCl gas through the solution) until the mixture becomes acidic (check with pH paper). Typically, at least two equivalents of HCl are required to form the dihydrochloride salt.

  • Stir the mixture, which may result in the precipitation of the hydrochloride salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Causality: The formation of the hydrochloride salt improves the compound's stability for long-term storage and often enhances its solubility in aqueous media for biological assays.

Reactivity Profile

The molecule's reactivity is dictated by its three primary functional groups: the primary amine, the secondary amine (piperidine ring), and the carboxylic acid.

  • N-Acylation/Alkylation: Both the primary and secondary amines can be acylated or alkylated under standard conditions. Selective protection is key to directing reactivity. The N-Boc protected intermediate, for example, is a common building block where the primary amine is available for further functionalization.[8]

  • Carboxylic Acid Esterification/Amidation: The carboxylic acid can be converted to esters or amides using standard coupling reagents (e.g., EDC, HATU) or by Fischer esterification.

  • Ugi Reaction: As a component with a primary amine, it can participate in multicomponent reactions like the Ugi reaction to rapidly build molecular complexity, a strategy that has been applied to the synthesis of derivatives like carfentanil.

Applications in Research and Drug Development

The rigid, pre-organized structure of 4-amino-piperidine-4-carboxylic acid makes it a valuable scaffold in medicinal chemistry. Its incorporation into peptide chains or small molecules can enforce specific conformations, which is a powerful strategy for enhancing biological activity and selectivity.

Caption: Key application areas of the 4-aminopiperidine-4-carboxylic acid scaffold.

  • Peptide Mimetics and Conformational Control: As a cyclic α,α-disubstituted amino acid, its incorporation into peptides has been shown to induce stable helical structures, even in short sequences. This is particularly useful for creating water-soluble, highly helical peptides that can mimic the secondary structures of proteins.[9][10]

  • HIV-1 Entry Inhibitors: The 4-substituted-4-aminopiperidine motif is a key structural element in a class of potent CCR5 receptor antagonists. These compounds block the entry of the HIV-1 virus into host cells. The synthesis of these antagonists often utilizes N-protected derivatives of 4-aminopiperidine-4-carboxylic acid as a central building block.

  • Kinase Inhibitors: This scaffold has been employed in the development of selective and orally active inhibitors of Protein Kinase B (Akt), a crucial node in cell signaling pathways often dysregulated in cancer. The 4-amino-1-(pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have shown significant potential in this area.

  • Opioid Receptor Ligands: The core structure is a precursor to potent opioid analgesics, including congeners of fentanyl. The Ugi reaction has been used to synthesize derivatives like carfentanil and remifentanil from this scaffold.

Analytical Characterization

Expected Spectral Properties
  • ¹H NMR: The proton NMR spectrum in a solvent like D₂O would be expected to show complex multiplets for the piperidine ring protons, typically in the range of 2.0-3.5 ppm. The absence of a proton at the α-carbon is a key feature.

  • ¹³C NMR: The carbon spectrum would show characteristic peaks for the carboxylic acid carbonyl (~175-180 ppm), the quaternary α-carbon (~60-70 ppm), and multiple peaks for the piperidine ring carbons (~25-50 ppm).

  • FTIR: The infrared spectrum would display characteristic absorptions for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the N-H stretches of the primary and secondary ammonium salts (broad, ~2400-3200 cm⁻¹), and the C=O stretch of the carboxylic acid (~1700-1730 cm⁻¹).

  • Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show the molecular ion for the free base [M+H]⁺ at m/z 145.09.

Protocol: Purity Determination by HPLC

This is a general-purpose method suitable for validation. Specific parameters may require optimization.

Objective: To determine the purity of 4-Amino-piperidine-4-carboxylic acid hydrochloride by High-Performance Liquid Chromatography with UV detection.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, and diode array detector (DAD).

  • Column: Reversed-Phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the reference standard in Mobile Phase A to a final concentration of 1.0 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis: Inject the sample solution and integrate all peaks.

  • Calculation: Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100%

Self-Validation: This protocol incorporates a system suitability test to ensure the chromatographic system is performing correctly before sample analysis. The use of a reference standard allows for confident peak identification. Following ICH guidelines for validation would further involve assessing specificity, linearity, accuracy, precision, and robustness.[11][12]

Safety, Handling, and Storage

As a laboratory chemical, 4-Amino-piperidine-4-carboxylic acid hydrochloride requires careful handling to minimize exposure and ensure stability.

  • Hazard Identification: May cause skin, eye, and respiratory tract irritation.[13] There is no specific data on acute or chronic toxicity.[3][6]

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust.[6]

  • Storage: Keep the container tightly closed and store in a cool, dry place.[6] For long-term storage, refrigeration (-20°C) is recommended, particularly for the free amino acid form, to prevent potential degradation.[4]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids (beyond what is used for salt formation).[6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4-Amino-piperidine-4-carboxylic acid hydrochloride is a valuable and versatile building block for researchers in drug discovery and peptide science. Its constrained cyclic structure provides a powerful tool for designing molecules with enhanced conformational stability and biological activity. While detailed experimental data for this specific salt is not universally available, a robust understanding of its properties and reactivity can be derived from established chemical principles and data on closely related analogues. Proper handling and adherence to safety protocols are essential when working with this compound. This guide serves as a foundational resource to enable its effective and safe use in the laboratory.

References

  • Wysong, C. L., et al. (1996). 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. The Journal of Organic Chemistry, 61(22), 7650-7651. [Link]

  • PubChem. (n.d.). 4-Aminopiperidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved February 2024, from [Link]

  • PubMed. (1996). 4-Aminopiperidine-4-carboxylic Acid: A Cyclic alpha,alpha-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. National Library of Medicine. Retrieved February 2024, from [Link]

  • Wikipedia. (n.d.). Isonipecotic acid. Retrieved February 2024, from [Link]

  • PubChem. (n.d.). 4-Aminopiperidine-4-carboxylic acid hydrochloride. National Center for Biotechnology Information. Retrieved February 2024, from [Link]

  • Peptides. (n.d.). 4-Aminopiperidine-4-carboxylic acid [76508-73-1]. Retrieved February 2024, from [Link]

  • PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. National Library of Medicine. Retrieved February 2024, from [Link]

  • PubChem. (n.d.). 4-Aminopiperidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved February 2024, from [Link]

  • ACS Publications. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. Retrieved February 2024, from [Link]

  • ResearchGate. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved February 2024, from [Link]

  • MDPI. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Retrieved February 2024, from [Link]

  • Google Patents. (n.d.). Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
  • AAPPTec. (n.d.). MSDS - Safety Data Sheet for 4-Aminopiperidine-4-carboxylic acid dihydrochloride. Retrieved February 2024, from [Link]

  • ResearchGate. (n.d.). Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil. Retrieved February 2024, from [Link]

  • Google Patents. (n.d.). Method for synthesizing 1-boc-4-aminopiperidine.
  • Peptides. (n.d.). 4-Aminopiperidine-4-carboxylic acid [76508-73-1]. Retrieved February 2024, from [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). A review on analytical method validation and its regulatory perspectives. Retrieved February 2024, from [Link]

  • AAPPTec. (n.d.). Safety Data Sheet for 4-Aminopiperidine-4-carboxylic acid dihydrochloride. Retrieved February 2024, from [Link]

  • Current Trends in Biotechnology and Pharmacy. (2024). Comparison of Analytical Method validation guidelines used for release, stability in Biosimilar Manufacturing process. Retrieved February 2024, from [Link]

Sources

Exploratory

4-Amino-4-carboxypiperidine HCl: A Comprehensive Technical Guide for Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-amino-4-carboxypiperidine hydrochloride, a pivotal molecular building block in modern pharmaceutical research and development. This document will explo...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of 4-amino-4-carboxypiperidine hydrochloride, a pivotal molecular building block in modern pharmaceutical research and development. This document will explore its chemical structure, synthesis, and diverse applications, offering scientifically-grounded insights and detailed methodologies for researchers, scientists, and drug development professionals.

Core Chemical Structure and Physicochemical Profile

4-Amino-4-carboxypiperidine HCl is a synthetic, non-proteinogenic amino acid derivative featuring a piperidine ring. This constrained cyclic structure is a valuable scaffold in medicinal chemistry, enabling the design of molecules with specific three-dimensional conformations, which is crucial for achieving high target affinity and selectivity in drug candidates.

Table 1: Key Physicochemical Properties of 4-Amino-4-carboxypiperidine HCl

PropertyValue
Molecular Formula C6H13ClN2O2[1]
Molecular Weight 180.63 g/mol [1]
IUPAC Name 4-aminopiperidine-4-carboxylic acid;hydrochloride[1]
CAS Number 76508-72-0[1]
Appearance White to off-white crystalline powder
Solubility Soluble in water

The molecule possesses both a primary amine and a carboxylic acid attached to the same carbon on the piperidine ring. The hydrochloride salt form significantly enhances its stability and solubility in aqueous solutions, making it amenable to a wide array of synthetic transformations and biological assays.

Synthesis and Purification: A Validated Experimental Workflow

A robust and scalable synthesis of 4-amino-4-carboxypiperidine HCl is critical for its application in drug discovery. A commonly employed method is a variation of the Strecker synthesis, which offers good yields and is amenable to large-scale production.

Diagram 1: Synthetic Workflow for 4-Amino-4-carboxypiperidine HCl

Synthesis_Workflow Start N-protected-4-piperidone Reaction1 Strecker Reaction (e.g., KCN, NH4Cl) Start->Reaction1 Intermediate α-Aminonitrile Intermediate Reaction1->Intermediate Reaction2 Acid Hydrolysis (e.g., conc. HCl) Intermediate->Reaction2 Product 4-Amino-4-carboxypiperidine HCl Reaction2->Product Purification Recrystallization Product->Purification Final Pure Product Purification->Final

Caption: Generalized synthetic route for 4-amino-4-carboxypiperidine HCl.

Detailed Experimental Protocol: Modified Strecker Synthesis

  • Step 1: Aminonitrile Formation. In a well-ventilated fume hood, an N-protected 4-piperidone derivative is reacted with a cyanide source, such as potassium cyanide, and an ammonium salt, like ammonium chloride, in a suitable solvent. This reaction forms the corresponding α-aminonitrile intermediate.

  • Step 2: Hydrolysis. The α-aminonitrile is then subjected to strong acidic hydrolysis, typically using concentrated hydrochloric acid, which converts the nitrile group to a carboxylic acid and removes many common N-protecting groups.

  • Step 3: Isolation and Purification. The reaction mixture is then worked up, and the crude 4-amino-4-carboxypiperidine HCl is isolated. Final purification is typically achieved through recrystallization from an appropriate solvent system to yield the product with high purity.

Self-Validating System for Trustworthiness: The integrity of this protocol is maintained through in-process controls. The identity and purity of the starting materials, intermediate, and final product should be rigorously confirmed using standard analytical techniques such as NMR, IR, and mass spectrometry.

Comprehensive Analytical Characterization

To ensure the quality and consistency of 4-amino-4-carboxypiperidine HCl for use in research and development, a thorough analytical characterization is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the chemical structure. The spectra will show characteristic peaks corresponding to the protons and carbons of the piperidine ring and the amino and carboxyl functional groups.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the N-H and O-H stretches of the amino and carboxylic acid groups, and the C=O stretch of the carboxyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate determination of the molecular weight and elemental composition, confirming the molecular formula of the compound.

Strategic Applications in Drug Discovery and Medicinal Chemistry

The rigid, conformationally constrained structure of 4-amino-4-carboxypiperidine HCl makes it a highly valuable scaffold for the design of novel therapeutic agents.[2]

Diagram 2: Applications in Medicinal Chemistry

Applications Core 4-Amino-4-carboxypiperidine HCl App1 Peptidomimetics Core->App1 App2 GPCR Ligands Core->App2 App3 Enzyme Inhibitors Core->App3 App4 Combinatorial Chemistry Scaffolds Core->App4

Caption: Key applications of 4-amino-4-carboxypiperidine HCl in drug discovery.

Field-Proven Insights:

  • Peptidomimetics: By incorporating this constrained amino acid analog into peptide sequences, researchers can develop peptidomimetics with enhanced proteolytic stability and more defined secondary structures.

  • GPCR Ligands: The piperidine scaffold is a common motif in ligands for G-protein coupled receptors (GPCRs). The unique substitution pattern of this molecule allows for the exploration of novel chemical space in the design of GPCR modulators.

  • Enzyme Inhibitors: The defined stereochemistry and rigid nature of this building block are advantageous in the design of potent and selective enzyme inhibitors, where precise positioning of functional groups within a binding pocket is critical.

  • Combinatorial Libraries: The primary amine and carboxylic acid functionalities serve as versatile synthetic handles for the creation of diverse chemical libraries, facilitating high-throughput screening campaigns to identify new bioactive compounds. This building block has been instrumental in synthesizing piperazine-based CCR5 antagonists as potential HIV-1 entry inhibitors.[2] It has also been used in the development of inhibitors for Hepatitis C virus assembly.[3]

Safety, Handling, and Storage

As with any laboratory chemical, it is imperative to follow proper safety protocols when handling 4-amino-4-carboxypiperidine HCl.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[4]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5] Avoid contact with skin and eyes.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: 4-Aminopiperidine-4-carboxylic acid dihydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45073614, 4-Aminopiperidine-4-carboxylic acid hydrochloride. Retrieved from [Link]

  • Chen, S., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3757-3760. [Link]

  • Rashad, A. A., et al. (2018). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 9(10), 1008-1013. [Link]

Sources

Foundational

4-Amino-piperidine-4-carboxylic acid as a non-proteinogenic amino acid

4-Amino-piperidine-4-carboxylic acid (often abbreviated as Api , Pip , or 4-APCA ) represents a distinct class of non-proteinogenic amino acids: the cyclic -disubstituted amino acids. Unlike the standard 20 proteogenic a...

Author: BenchChem Technical Support Team. Date: February 2026

4-Amino-piperidine-4-carboxylic acid (often abbreviated as Api , Pip , or 4-APCA ) represents a distinct class of non-proteinogenic amino acids: the cyclic


-disubstituted amino acids. Unlike the standard 20 proteogenic amino acids, Api possesses a tetrasubstituted 

-carbon embedded within a piperidine ring.

This structural rigidity confers unique properties: it is achiral (due to the plane of symmetry), it imposes severe conformational constraints on peptide backbones, and it functions as a pH-responsive molecular switch.

This guide details the synthesis, solid-phase integration, and structural utility of Api in drug discovery.

Part 1: Structural & Physicochemical Profile

The "Steric Lock" Mechanism

The defining feature of Api is the geminal substitution at the C4 position of the piperidine ring. In a peptide chain, this creates a "steric lock":

  • Restricted

    
     and 
    
    
    
    Angles:
    The cyclic nature restricts the torsion angles of the backbone, forcing the peptide into specific secondary structures—most notably
    
    
    -helices or
    
    
    -helices, depending on the sequence context.
  • Achirality: Being symmetric, Api does not introduce chirality itself, but it powerfully influences the chirality of the overall fold.

  • The Nitrogen Switch: The piperidine nitrogen (

    
    ) has a pKa 
    
    
    
    10-11. At physiological pH, it is protonated. This positive charge can form intramolecular hydrogen bonds or salt bridges, stabilizing specific foldamer architectures that collapse upon deprotonation.

Part 2: Synthetic Methodology (Bucherer-Bergs Protocol)

The most robust route to Api is the Bucherer-Bergs reaction , which converts a ketone (4-piperidone) into a hydantoin, followed by hydrolysis. This method is preferred over the Strecker synthesis for cyclic ketones due to better yields and crystallizability of the hydantoin intermediate.

Experimental Workflow

Phase 1: Hydantoin Formation [1][2]

  • Reagents: 4-Piperidone monohydrate hydrochloride, Ammonium Carbonate ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    , Potassium Cyanide (KCN).
    
  • Solvent: 1:1 Methanol/Water.

  • Conditions: Room temperature, 48 hours.

Phase 2: Hydrolysis

  • Reagents: Barium Hydroxide

    
     or Sodium Hydroxide 
    
    
    
    (high concentration).
  • Conditions: Reflux (100°C+) for 12–24 hours (autoclave often required for complete conversion).

Phase 3: Orthogonal Protection (For SPPS)

  • Target: Fmoc-4-Amino-1-Boc-piperidine-4-carboxylic acid.

  • Step A (

    
    -protection):  Selective Boc-protection of the piperidine amine (using 
    
    
    
    at controlled pH).
  • Step B (

    
    -protection):  Fmoc-protection of the primary amine (using Fmoc-OSu).
    
Visualization: The Bucherer-Bergs Pathway[1]

BuchererBergs Substrate 4-Piperidone (Ketone) Intermediate Piperidine-4-spiro-5'-hydantoin (Crystalline Solid) Substrate->Intermediate Cyclization (48h) Reagents (NH4)2CO3 + KCN Reagents->Intermediate Product 4-Amino-piperidine-4-carboxylic acid (Free Zwitterion) Intermediate->Product Ring Opening Hydrolysis Base Hydrolysis (NaOH/Ba(OH)2, Reflux) Hydrolysis->Product Protection Fmoc/Boc Protection (For SPPS) Product->Protection Derivatization

Caption: Synthesis of Api via Bucherer-Bergs cyclization followed by hydrolytic ring opening.

Part 3: Solid-Phase Peptide Synthesis (SPPS) Integration

Coupling


-disubstituted amino acids is notoriously difficult due to steric hindrance at the nucleophilic amine and the electrophilic carbonyl. Standard protocols often fail, leading to deletion sequences.
The "Hard Coupling" Protocol

This self-validating protocol ensures >99% coupling efficiency.

ParameterStandard ConditionApi Optimized Condition Rationale
Coupling Reagent HBTU or DICHATU or COMU Aza-benzotriazoles (HATU) minimize racemization (not an issue here) and maximize reactivity.
Base DIPEA (2 eq)DIPEA (4 eq) + HOAt HOAt acts as a secondary nucleophile to accelerate ester formation.
Temperature Ambient (25°C)50°C - 75°C (Microwave)Thermal energy overcomes the steric barrier of the tetrasubstituted carbon.
Time 30-60 min2 x 60 min (Double Couple)Ensures completion; the second coupling hits difficult sites.
Fmoc Removal 20% Piperidine20% Piperidine + 0.1M DBU DBU ensures removal if the bulky group induces aggregation.

Critical Checkpoint (Kaiser Test): Because Api is a primary amine, the Kaiser (ninhydrin) test works. However, due to steric bulk, the color development may be slower. Heat the Kaiser test tube for 2-3 minutes instead of the standard 1 minute to avoid false negatives.

Part 4: Structural Biology & Foldamer Design

Api is not just a spacer; it is a structure-inducing element.

The Helix Inducer

In homooligomers or alternating sequences (e.g., Ala-Api-Ala-Api), Api strongly promotes helical folding.

  • 
    -Helix Preference:  The steric clash between the piperidine ring and the backbone carbonyl oxygens disfavors the extended 
    
    
    
    -sheet conformation.
  • pH Switching:

    • Low pH (Protonated

      
      ):  The charged piperidine ring repels proximal amide protons, rigidifying the structure and often stabilizing the helix via charge-dipole interactions.
      
    • High pH (Neutral

      
      ):  The ring becomes more hydrophobic, potentially altering the packing or allowing a transition to a disordered state depending on the solvent.
      
Visualization: Conformational Decision Tree

Conformation Input Api Residue in Peptide State1 pH < 9.0 (Protonated N+) Input->State1 State2 pH > 10.0 (Neutral N) Input->State2 Effect1 Electrostatic Repulsion + H-Bond Networking State1->Effect1 Effect2 Hydrophobic Interaction + Steric Bulk Only State2->Effect2 Result1 Stable Helix (3-10 or Alpha) Effect1->Result1 Rigidification Result2 Turn Induction or Aggregation Effect2->Result2 Flexibility

Caption: The pH-dependent conformational switching mechanism of Api-containing peptides.

Part 5: Therapeutic Applications

1. Opioid Receptor Ligands (Bifunctional Design)

Api is structurally homologous to the 4-anilidopiperidine core found in Fentanyl and Carfentanil .

  • Mechanism: In peptide-based opioids (e.g., biphalin analogs), replacing a central residue with Api creates a hybrid "chimera." The amino acid backbone maintains the peptide character (low toxicity), while the piperidine side chain mimics the pharmacophore of synthetic opioids.

  • Result: Ligands with balanced

    
    -agonist (analgesia) and 
    
    
    
    -antagonist (reduced tolerance) profiles.
2. Protease Inhibitors

The rigid geometry of Api locks the scissile bond in a non-cleavable conformation when placed at the


 or 

positions of protease inhibitors. This extends the half-life (

) of peptide drugs in plasma.

References

  • Organic Syntheses Procedure: Hammarström, L. G. J., et al. (2004). "A Convenient Preparation of an Orthogonally Protected Cngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ,C
    
    
    
    -Disubstituted Amino Acid Analog of Lysine: 1-tert-Butyloxycarbonyl-4-((9-fluorenylmethyloxycarbonyl)amino)-piperidine-4-carboxylic acid." Organic Syntheses, 81, 213. Link
  • Conformational Analysis: Baraguey, C., et al. (2010). "Oligo(4-aminopiperidine-4-carboxylic acid): an unusual basic oligopeptide with an acid-induced helical conformation."[3] Journal of the American Chemical Society, 132(38), 13176-13178. Link

  • Synthesis & Helicity: Athanassiou, Z., et al. (1996). "4-Aminopiperidine-4-carboxylic Acid: A Cyclic

    
    -Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides."[4] Journal of Organic Chemistry, 61(22), 7650-7651.[4] Link
    
  • Opioid Ligand Design: Weltrowska, G., et al. (2004). "Peptide-derived ligands for the discovery of safer opioid analgesics."[5] Journal of Peptide Science. (Contextual grounding from similar 4-aminopiperidine scaffold studies). Link

Sources

Exploratory

The Piperidine Scaffold: A Cornerstone in Modern Peptidomimetic Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Peptidomimetics represent a pivotal strategy in drug discovery, offering a means to overcome the inherent limitations o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Peptidomimetics represent a pivotal strategy in drug discovery, offering a means to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1] Within this field, the incorporation of conformationally constrained amino acid surrogates is a cornerstone of rational design. This guide provides a comprehensive technical overview of the application of piperidine-based amino acids in the construction of sophisticated peptidomimetics. We will explore the synthetic rationale, the profound impact on peptide conformation and secondary structure, and the resulting modulation of biological activity. This document serves as a resource for researchers, offering both foundational knowledge and detailed experimental insights to leverage the power of the piperidine scaffold in the development of next-generation therapeutics.

Introduction: The Rationale for Conformational Constraint in Peptidomimetics

The therapeutic potential of peptides is often hampered by their susceptibility to proteolytic degradation and their inherent conformational flexibility, which can lead to reduced receptor affinity and selectivity.[2][3] Peptidomimetics address these challenges by introducing non-natural structural elements that mimic the essential features of a peptide's pharmacophore while imparting improved drug-like properties.[1] The introduction of cyclic constraints, such as the piperidine ring, is a particularly powerful approach. By reducing the number of available rotational conformers, these scaffolds can pre-organize the peptide into a bioactive conformation, minimizing the entropic penalty upon binding to its target.[4]

The piperidine ring, a six-membered nitrogenous heterocycle, is a "privileged scaffold" in medicinal chemistry, found in a multitude of approved drugs.[5] Its incorporation into a peptide backbone as a piperidine-based amino acid, such as pipecolic acid (the six-membered homolog of proline), offers a robust method to induce specific secondary structures, such as β-turns and helices, which are critical for molecular recognition events.[6]

Logical Framework for Piperidine-Based Peptidomimetic Design

G cluster_0 Problem: Peptide Limitations cluster_1 Solution: Peptidomimetic Strategy cluster_2 Mechanism of Action cluster_3 Desired Outcomes a Poor Metabolic Stability d Incorporate Piperidine-Based Amino Acids a->d Addressed by b Low Bioavailability b->d c High Conformational Flexibility c->d e Introduce Conformational Constraint d->e Leads to f Induce Specific Secondary Structures (e.g., β-turns) e->f i Improved Proteolytic Resistance e->i g Mimic Bioactive Conformation f->g h Enhanced Receptor Affinity & Selectivity g->h Results in j Enhanced Pharmacokinetic Profile i->j

Caption: Rationale for using piperidine scaffolds in peptidomimetics.

The Conformational Landscape of Piperidine-Based Amino Acids

The power of piperidine-based amino acids lies in their ability to rigidly control the peptide backbone's dihedral angles (φ, ψ, and ω). The piperidine ring itself predominantly adopts a chair conformation to minimize steric and torsional strain. The precise conformational preferences are dictated by the substitution pattern on the ring and the nature of the peptide sequence.

Pipecolic Acid: A Proline Homolog with Unique Properties

L-Pipecolic acid (Pip), the most fundamental piperidine-based amino acid, is a homolog of proline with a six-membered ring. Like proline, it restricts the φ dihedral angle and influences the cis/trans isomerization of the preceding peptide bond (ω). However, the larger ring size of pipecolic acid imparts distinct conformational preferences.

Studies incorporating 2,3-methanopipecolic acids (Cyclopropane Pipecolic Acids, CPAs), a conformationally constrained version of pipecolic acid, have shown a dramatic increase in the population of the cis isomer (42–92%) around the CPA amide bond compared to peptides containing proline or standard pipecolic acid.[1] This ability to favor the often less-populated cis conformation provides a unique tool for designing peptidomimetics that can access novel structural space. In organic solvents, these constrained pipecolic acid derivatives, when placed at the i+2 position of a peptide, can induce the formation of a type VIa β-turn.

Substituted Piperidines for Fine-Tuning Conformation

Further functionalization of the piperidine ring allows for even greater control over peptide conformation and the introduction of additional pharmacophoric elements. For example, 4-aminopiperidine-4-carboxylic acid (Api) is a cyclic α,α-disubstituted amino acid that has been shown to promote highly helical structures in peptides.[7][8] The incorporation of such residues can enhance helicity and improve water solubility, a key consideration for drug development.[8]

Table 1: Impact of Piperidine-Based Amino Acids on Peptide Bond Isomerism

Amino Acid Position in Sequence Solvent % cis Isomer Induced Secondary Structure Reference
Proline i+1 Various ~5-30% Type I/II β-turn
Pipecolic Acid i+1 D₂O ~10-40% Varies [9]
2,3-Methano-Pip i+1 CDCl₃ 92% -

| 2,3-Methano-Pip | i+2 | CDCl₃ | 80% | Type VIa β-turn | |

Synthesis and Incorporation of Piperidine-Based Amino Acids

The successful application of these constrained residues in peptidomimetics relies on robust synthetic methodologies for both the amino acid monomers and their subsequent incorporation into peptide chains.

Asymmetric Synthesis of Piperidine Amino Acid Monomers

Enantiomerically pure piperidine-based amino acids can be synthesized from various starting materials. Chiral pool approaches often utilize proteinogenic amino acids or carbohydrates.[10] For example, D-2-aminoadipic acid can serve as a chiral starting material for the synthesis of C6-aryl-modified pipecolic acid derivatives through a sequence involving esterification, lactamization, and subsequent cross-coupling reactions.[6] Another powerful strategy involves an aldol condensation, dehydration, and reductive amination sequence using α-tert-butyl N-(PhF) aspartate β-aldehyde to stereoselectively introduce a variety of substituents at the 6-position of the pipecolic acid ring.[11]

Solid-Phase Peptide Synthesis (SPPS) Incorporation

The incorporation of Fmoc-protected piperidine-based amino acids into a growing peptide chain is readily achievable using standard solid-phase peptide synthesis (SPPS) protocols. The Fmoc/tBu strategy is most commonly employed due to its milder deprotection conditions.[12]

General Fmoc-SPPS Workflow

spss_workflow Resin 1. Resin Swelling (DMF) Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 3. Washing (DMF) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-Pip-OH, Activator, Base) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Cleavage 6. Final Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage After final coupling Repeat->Deprotection Purification 7. Purification (RP-HPLC) Cleavage->Purification

Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Experimental Protocol: Manual Fmoc-SPPS for Incorporation of Fmoc-L-Pipecolic Acid

This protocol describes a standard manual procedure for coupling an Fmoc-protected piperidine-based amino acid onto a resin-bound peptide chain.

Materials:

  • Peptide-resin (pre-swollen in DMF) in a filtered reaction vessel.

  • Fmoc-L-pipecolic acid (Fmoc-Pip-OH).

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade.

  • Deprotection Solution: 20% (v/v) piperidine in DMF.[13]

  • Washing Solvents: DMF, DCM (Dichloromethane).

Procedure:

  • Resin Preparation:

    • Start with the resin-bound peptide chain from the previous coupling cycle, which has a free N-terminal amine. If starting a new cycle, proceed to step 2 for Fmoc deprotection.

  • Fmoc Deprotection:

    • Drain the DMF from the swelled resin.

    • Add the 20% piperidine/DMF solution to the resin (approx. 10 mL per gram of resin).

    • Agitate the mixture for 3 minutes, then drain the solution.

    • Add a fresh portion of the 20% piperidine/DMF solution and agitate for 10-15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.[14]

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-Pip-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution. The solution may change color (e.g., to yellow), indicating activation.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test (or other ninhydrin-based test) on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates the reaction is complete. If the test is positive (beads turn blue/purple), the coupling is incomplete and should be repeated (double coupling).

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3 x 10 mL) followed by DCM (3 x 10 mL) to remove excess reagents and by-products.

    • The resin is now ready for the next deprotection and coupling cycle.

Case Studies: Piperidine-Based Peptidomimetics in Action

The true measure of this strategy lies in its successful application to modulate biological systems. The following case studies highlight the use of piperidine-based amino acids to create potent and selective therapeutic candidates.

Case Study: HIV-1 Protease Inhibitors

Human Immunodeficiency Virus (HIV-1) protease is a critical enzyme for viral replication, making it a prime target for antiviral therapy.[11] Many successful HIV protease inhibitors are peptidomimetics. A structure-based design approach led to the synthesis of inhibitors where a piperidine scaffold was incorporated as a novel P2-ligand (a group that interacts with the S2 subsite of the protease).[15]

In this study, docking simulations predicted that the piperidine ring could form crucial hydrogen bonding interactions with the backbone of the protease, specifically with the Asp29 and Asp30 residues in the S2 pocket.[15] The synthesized compounds, such as inhibitor 22a , demonstrated potent enzymatic inhibitory activity. This case illustrates how the piperidine scaffold can serve not just as a conformational constraint, but also as a key pharmacophoric element that directly engages the biological target.

Interaction of Piperidine-Based Inhibitor with HIV-1 Protease Active Site

hiv_protease cluster_0 HIV-1 Protease Active Site cluster_1 Peptidomimetic Inhibitor (e.g., 22a) D29 Asp29 D30 Asp30 Piperidine Piperidine Scaffold (P2-Ligand) Piperidine->D29 H-bond Piperidine->D30 H-bond

Caption: Piperidine scaffold forming key interactions in the HIV-1 protease active site.

Case Study: GPCR Ligands - Protease-Activated Receptor-2 (PAR2) Antagonists

G-protein coupled receptors (GPCRs) are a major class of drug targets. Protease-Activated Receptor-2 (PAR2) is implicated in inflammation and cancer.[16] A small molecule, 1-Piperidine Propionic Acid (1-PPA), was identified as an allosteric inhibitor of PAR2.[4][16] Molecular docking and dynamics simulations suggested that 1-PPA binds to an allosteric pocket of the receptor, stabilizing its inactive conformation. This binding prevents the conformational changes necessary for receptor activation and downstream signaling through the MAP kinase pathway. This example showcases the use of a simple piperidine derivative, not as part of a larger peptide chain, but as a standalone peptidomimetic that targets a complex receptor system.

Table 2: Comparative Biological Activity of Piperidine-Containing Peptidomimetics

Target Parent Compound/Peptide Piperidine-Based Analog Activity Metric Improvement Factor Reference
Pancreatic Lipase Orlistat (Control) Piperidine Derivative 1 IC₅₀ = 1.3 µM N/A (Potent Inhibitor) [17]
SARS-CoV-2 PLpro VIR251 Compound 2 IC₅₀ = 0.46 µM - [18]
Human Serum Stability Peptide without linker Peptide with 4-amino-1-carboxymethyl-piperidine % Stability Decreased by 20% [19]

| Proteinase K Stability | 17KKV-Aib | 17K(Api)KV-Aib | % Residual Peptide | Increased Stability |[8] |

Note: Direct improvement factors are not always available and depend on the specific assay and parent compound used for comparison.

Biophysical Characterization: Elucidating 3D Structure

A critical component of peptidomimetic design is the detailed characterization of the solution-state conformation. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

NMR-Based Conformational Analysis Protocol:

  • Sample Preparation: Dissolve the purified peptidomimetic in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture for solubility).

  • Data Acquisition: Acquire a suite of 1D and 2D NMR experiments:

    • 1D ¹H: To assess purity and overall spectral features.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify coupled proton spin systems within each amino acid residue.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), providing key distance restraints for structure calculation.[20]

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign proton and carbon resonances.

  • Resonance Assignment: Use the TOCSY and HSQC spectra to assign all proton and carbon signals to their respective residues in the peptide sequence.

  • Deriving Structural Restraints:

    • Distance Restraints: Integrate the cross-peaks in the NOESY/ROESY spectrum to derive upper-limit distance constraints between protons.[21]

    • Dihedral Angle Restraints: Measure ³J-coupling constants (e.g., ³JHNα) from high-resolution 1D or 2D spectra to restrain backbone dihedral angles (φ) using the Karplus relationship.[20]

  • Structure Calculation and Refinement:

    • Use the experimental restraints (distances and dihedral angles) as input for molecular dynamics (MD) and simulated annealing calculations using software like CYANA, XPLOR-NIH, or Amber. This generates an ensemble of 3D structures consistent with the NMR data.

    • The final ensemble of structures represents the solution conformation of the peptidomimetic.

In some cases, X-ray crystallography can provide a high-resolution solid-state structure, which is complementary to the solution-state data obtained from NMR.[22][23]

Conclusion and Future Outlook

The incorporation of piperidine-based amino acids is a field-proven, versatile, and highly effective strategy in the design of peptidomimetics. By imparting conformational rigidity, these scaffolds enable the precise control of peptide secondary structure, leading to compounds with enhanced biological activity, improved metabolic stability, and better pharmacokinetic profiles. The synthetic accessibility of a diverse range of substituted piperidine amino acids allows for the fine-tuning of these properties, facilitating the optimization of lead compounds.

Future advancements in this area will likely focus on the development of novel, more complex piperidine-based scaffolds, the use of computational methods to more accurately predict their conformational effects, and their application in targeting increasingly challenging biological systems, such as protein-protein interactions. As our understanding of the relationship between three-dimensional structure and biological function continues to grow, the piperidine scaffold will undoubtedly remain a critical tool in the arsenal of the medicinal chemist and drug development professional.

References

  • Nguyen, A. T., et al. (2018). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. RSC Publishing.
  • ACD/Labs. (2024, March 13). Conformational Analysis of Peptidomimetic Drug Leads by NMR [Video]. YouTube.
  • Cant, A. A., & Sutherland, A. (2012).
  • Swarbrick, M. E., Gosselin, F., & Lubell, W. D. (1999). Alkyl Substituent Effects on Pipecolyl Amide Isomer Equilibrium: Efficient Methodology for Synthesizing Enantiopure 6-Alkylpipecolic Acids and Conformational Analysis of Their N-Acetyl N'-Metylamides. The Journal of Organic Chemistry, 64(6), 1993–2002.
  • Occhiato, E. G., et al. (2016). Synthesis and conformational analysis of peptides embodying 2,3-methanopipecolic acids. Organic & Biomolecular Chemistry, 14(24), 5570-5582.
  • Occhiato, E. G. (2025). The peptidomimetic approach for the design of viral protease inhibitors. Methods in Enzymology.
  • Hammer, R. P., et al. (1998). 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. The Journal of Organic Chemistry, 63(11), 3752-3753.
  • Schmalz, H.-G., et al. (2025). A versatile route towards 6-arylpipecolic acids. Beilstein Journal of Organic Chemistry, 21, 748-757.
  • Maecke, H. R., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2347.
  • Kumar, A., et al. (2023). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. Scientific Reports, 13(1), 11758.
  • Shankar, S. R., et al. (2025). Conformational analysis of pipecolic acid substituted collagen model peptides.
  • Wang, J., et al. (2022). Structure-Based Design of Potent Peptidomimetic Inhibitors Covalently Targeting SARS-CoV-2 Papain-like Protease. International Journal of Molecular Sciences, 23(21), 13454.
  • Li, J., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis.
  • Konc, J., & Janežič, D. (2014). Protease inhibitors and their peptidomimetic derivatives as potential drugs. Mini reviews in medicinal chemistry, 14(14), 1147-1156.
  • BenchChem. (2025). Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. BenchChem.
  • BenchChem. (2025).
  • Ito, T., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. Antibiotics, 12(8), 1326.
  • O'Brien, P., et al. (2015). Fluorination of homoallylic amines (aza-Prins) and alcohols (oxa-Prins) using BF3·OEt2. Tetrahedron, 71(39), 7271-7279.
  • Wang, Y., et al. (2017). Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study. PLoS ONE, 12(8), e0183315.
  • Cichon, T., et al. (2021). Does Cysteine Rule (CysR) Complete the CendR Principle? Increase in Affinity of Peptide Ligands for NRP-1 Through the Presence of N-Terminal Cysteine. Frontiers in Chemistry, 9, 730685.
  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec.
  • O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1614-1621.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1614-1621.
  • Berzetei-Gurske, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
  • Mąkosza, M., et al. (2010). New synthesis of β-(4-semicarbazido)carboxylic acid-based peptidomimetics and 3-amino-5,6-dihydrouracils via an amidoalkylation protocol. Organic & Biomolecular Chemistry, 8(21), 4942-4952.
  • Rossi, D., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Frontiers in Chemistry, 11, 1178654.
  • Berillo, D. A., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules, 29(5), 1098.
  • BenchChem. (2025). An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis. BenchChem.
  • Albericio, F., & Royo, M. (2001). Designing Peptidomimetics. UPCommons.
  • BOC Sciences. (2023, February 3). Methods to improve the metabolic stability of peptides. BOC Sciences Blog.
  • Guzmán, F., et al. (2018). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 33, 48-57.
  • Coin, I., et al. (2007). Methods and protocols of modern solid phase peptide synthesis. DU Chem.
  • BenchChem. (2025). A Comparative Docking Analysis of Substituted Piperidine Ligands in Drug Discovery. BenchChem.
  • Di Mauro, G., et al. (2023). 1-Piperidine Propionic Acid as an Allosteric Inhibitor of Protease Activated Receptor-2. International Journal of Molecular Sciences, 24(21), 15814.
  • Di Mauro, G., et al. (2023).
  • AltaBioscience. (2024, June 14). Fmoc Amino Acids for SPPS. AltaBioscience.
  • Albericio, F., & Royo, M. (2014). Solid-phase peptide synthesis. Chemical Society Reviews, 43(23), 7995-8024.
  • Andre, F. M., et al. (2007). Conformational Heterogeneity about Pipecolic Acid Peptide Bonds: Conformational, Thermodynamic, and Kinetic Aspects. The Journal of Organic Chemistry, 72(23), 8967-8975.
  • Khamitova, A. E., & Berillo, D. A. (2022).
  • Preuss, F., et al. (2025). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules, 30(17), 1-15.
  • Zhang, X., et al. (2025). Structural insights into GPCR signaling activated by peptide ligands: from molecular mechanism to therapeutic application. Signal Transduction and Targeted Therapy, 10(1), 245.
  • Houghten, R. A. (2000). High throughput synthesis of peptides and peptidomimetics. Annual reports in medicinal chemistry, 35, 341-350.
  • Lipiński, P. F. J., & Matalińska, J. (2022). Synthesis of 4-carboxy-4-anilidopiperidine derivatives.
  • Gromiha, M. M., et al. (2017). Dihedral angle preferences of amino acid residues forming various non-local interactions in proteins. PLoS ONE, 12(6), e0178332.
  • Ramachandran, G. N. (2015, September 28). How do I define dihedral angles for cyclic peptide?

Sources

Foundational

A Researcher's Guide to Sourcing 4-Amino-piperidine-4-carboxylic acid hydrochloride for Drug Development

For researchers and scientists in the dynamic field of drug development, the integrity of starting materials is paramount. The selection of chemical building blocks, such as 4-Amino-piperidine-4-carboxylic acid hydrochlo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the integrity of starting materials is paramount. The selection of chemical building blocks, such as 4-Amino-piperidine-4-carboxylic acid hydrochloride (CAS Number: 87121-88-6), can significantly influence the trajectory of a research project, impacting everything from reaction yields to the biological activity of the final compound. This guide provides an in-depth perspective on sourcing this critical research chemical, focusing on supplier qualification, quality control, and the scientific rationale behind these crucial steps.

Introduction: The Role of 4-Amino-piperidine-4-carboxylic acid hydrochloride in Research

4-Amino-piperidine-4-carboxylic acid is a non-proteinogenic amino acid that serves as a versatile scaffold in medicinal chemistry. Its rigid piperidine core and orthogonally functionalized amino and carboxylic acid groups make it a valuable building block for creating diverse chemical libraries. It is particularly prominent in the synthesis of novel therapeutic agents, including inhibitors of protein kinase B (Akt) for cancer therapy and analogs of potent analgesics like carfentanil and remifentanil.[1][2] The hydrochloride salt form is often preferred for its improved stability and handling properties.

Given its application in synthesizing potential drug candidates, the purity and consistency of this reagent are non-negotiable. Impurities introduced from a starting material can lead to undesired side reactions, complex purification challenges, and, most critically, misleading biological data.

The Supplier Landscape: Navigating Your Options

Suppliers of 4-Amino-piperidine-4-carboxylic acid hydrochloride generally fall into three categories:

  • Large Chemical Manufacturers and Distributors: Companies like Thermo Scientific Chemicals (formerly Alfa Aesar), Sigma-Aldrich (Merck), and Santa Cruz Biotechnology offer a wide range of research chemicals, often with established distribution networks and readily available stock.[3][4][5] These suppliers typically provide standard purity grades suitable for early-stage research.

  • Specialized Chemical Synthesis Companies: These firms, which can be found on platforms like ChemicalBook and PharmaCompass, may offer more customized services, including the synthesis of specific derivatives or higher purity grades.[6][7] They can be valuable partners for process development and scale-up activities.

  • Active Pharmaceutical Ingredient (API) and Intermediate Manufacturers: For later-stage development, particularly when moving towards clinical trials, it is crucial to source materials from manufacturers compliant with Good Manufacturing Practices (GMP).[8] These suppliers, such as Bioxera Pharma and Mikrochem, operate under stringent quality systems to ensure their products meet the high standards required for pharmaceutical use.[7][8]

Critical Supplier Qualification: A Multi-Faceted Approach

Selecting a supplier should be a deliberate process based on a thorough evaluation of their quality systems and documentation. Here are the key pillars of supplier qualification:

The Certificate of Analysis (CoA): Your First Line of Scrutiny

A Certificate of Analysis is a formal document from the supplier that confirms the material meets its product specifications. However, not all CoAs are created equal. A comprehensive CoA for 4-Amino-piperidine-4-carboxylic acid hydrochloride should include:

  • Identity Confirmation: Typically verified by ¹H NMR and/or Mass Spectrometry. The data should be consistent with the known structure of the compound.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis of small molecules.[9] The CoA should state the purity level (e.g., >98%) and the chromatographic conditions used.

  • Physical Properties: Appearance, melting point, and solubility should be documented.

  • Lot-Specific Data: Ensure the CoA corresponds to the specific batch of material you are purchasing.

Beyond the CoA: Requesting Raw Data

For critical applications, it is prudent to request the raw analytical data, such as the actual NMR and HPLC spectra. This allows for an independent assessment of the material's quality.

  • Interpreting ¹H NMR Spectra: The ¹H NMR spectrum provides a detailed fingerprint of the molecule.[10][11] Key features to examine include:

    • Chemical Shift (ppm): The position of the peaks should align with the expected electronic environment of the protons in the structure.[12][13][14]

    • Integration: The area under each peak should be proportional to the number of protons it represents.[11][13]

    • Splitting (Multiplicity): This provides information about neighboring protons.[11]

    • Impurities: Look for unassigned peaks, which could indicate the presence of residual solvents, starting materials, or side-products.[11]

  • Analyzing HPLC Chromatograms: An HPLC chromatogram provides a quantitative measure of purity.

    • Peak Area: The purity is typically calculated based on the area of the main peak relative to the total area of all peaks.

    • Resolution: Ensure the main peak is well-separated from any impurity peaks.

Consistency and Change Control

For long-term research projects, batch-to-batch consistency is vital. A reliable supplier should have robust manufacturing processes and a change control system in place.[15] Any significant changes to the synthesis or purification process should be documented and communicated to the customer.

Phase-Appropriate Quality: Research vs. GMP

The required quality of your starting material will evolve as your project progresses.

  • Early-Stage Research: For initial screening and proof-of-concept studies, a "research grade" material with a purity of >95-98% is often sufficient.

  • Preclinical and Clinical Development: As you move towards in vivo studies and clinical trials, it is essential to transition to suppliers who can provide materials manufactured under current Good Manufacturing Practices (cGMP).[16][17][18][19] This ensures traceability, stringent quality control, and a level of documentation suitable for regulatory submissions.[15][18]

In-House Verification: The Ultimate Quality Check

Even with a qualified supplier and a comprehensive CoA, it is best practice to perform in-house quality control on incoming materials.[20][21][22][23] This provides an independent verification of the material's identity and purity before it is committed to a critical experiment.

Workflow for Supplier Qualification and Material Acceptance

The following diagram illustrates a systematic approach to qualifying a new supplier and accepting a new batch of 4-Amino-piperidine-4-carboxylic acid hydrochloride.

Supplier_Qualification_Workflow cluster_0 Phase 1: Supplier Vetting cluster_1 Phase 2: Incoming Material QC Start Identify Potential Suppliers RequestDocs Request CoA, Safety Data Sheet (SDS), and Pricing Start->RequestDocs ReviewDocs Review Documentation for Completeness and Plausibility RequestDocs->ReviewDocs RequestData Request Raw Analytical Data (NMR, HPLC) ReviewDocs->RequestData ReviewData Independent Review of Spectral Data RequestData->ReviewData Decision1 Supplier Qualified? ReviewData->Decision1 End1 Reject Supplier Decision1->End1 No Qualified Supplier Added to Approved List Decision1->Qualified Yes Order Place Order from Approved Supplier Qualified->Order Receive Receive Material & Quarantine Order->Receive PerformQC Perform In-House QC (e.g., ¹H NMR, HPLC) Receive->PerformQC Compare Compare In-House Data with Supplier CoA PerformQC->Compare Decision2 Data Match? Compare->Decision2 Release Release Material for Research Use Decision2->Release Yes End2 Reject Batch & Contact Supplier Decision2->End2 No

Caption: A two-phase workflow for vetting suppliers and performing incoming quality control.

Protocol: Rapid Purity Verification by HPLC

This protocol outlines a general method for verifying the purity of 4-Amino-piperidine-4-carboxylic acid hydrochloride using Reverse-Phase HPLC (RP-HPLC).[24]

Objective: To confirm the purity stated on the supplier's CoA.

Materials:

  • 4-Amino-piperidine-4-carboxylic acid hydrochloride sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in Mobile Phase A.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 5% B

      • 18-20 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • Compare the result to the purity value reported on the CoA.

Representative Suppliers

The following table provides a non-exhaustive list of potential suppliers for research-grade 4-Amino-piperidine-4-carboxylic acid hydrochloride and related derivatives. It is essential to conduct an independent evaluation before making a purchase.

Supplier CategoryRepresentative CompaniesTypical PurityNotes
Major Chemical Distributors Thermo Scientific Chemicals, Sigma-Aldrich, Santa Cruz Biotechnology>97%Wide selection, good for initial research, readily available documentation.[3][4][5]
Specialized Intermediates MedChemExpress, ChemicalBook Vendors>98%Often focused on biologically active molecules and building blocks.[6][25]
Custom Synthesis / Scale-Up Various Contract Research Organizations (CROs)CustomSuitable for process development and non-standard purity requirements.
GMP-Compliant Manufacturing Bioxera Pharma, Mikrochem>99%, GMPRequired for preclinical and clinical development phases.[7][8]

Conclusion

The selection of a supplier for a critical building block like 4-Amino-piperidine-4-carboxylic acid hydrochloride is a foundational step in the drug discovery process. By moving beyond a simple price comparison and adopting a rigorous, evidence-based approach to supplier qualification and in-house quality control, researchers can mitigate risks associated with reagent quality. This diligence ensures the integrity of experimental data, enhances the reproducibility of results, and ultimately accelerates the path toward novel therapeutic discoveries.

References

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available from: [Link]

  • The Importance of High-Quality Reagents in Accurate Experimental Results. Merkel. Available from: [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. Available from: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available from: [Link]

  • Early Development GMPs for Drug-Product Manufacturing of Small Molecules: An Industry Perspective (Part III). Pharmaceutical Technology. Available from: [Link]

  • The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. Available from: [Link]

  • Implementing GMP for Early Phase Development. Cytiva. Available from: [Link]

  • Raw materials considerations for GMP manufacturing: an interview with Bernd Leistler, CellGenix GmbH. RegMedNet. Available from: [Link]

  • 4.7: NMR Spectroscopy. Chemistry LibreTexts. Available from: [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. Available from: [Link]

  • Laboratory Chemical Reagents: Essential Components for Scientific Research, Analytical Chemistry, and Quality Control Operations. LinkedIn. Available from: [Link]

  • GMP Requirements for Clinical Trial Material: An Overview. Ascendia Pharma. Available from: [Link]

  • Chapter 11 Quality Control of Media and Reagents. CDC. Available from: [Link]

  • Quality Control In Chemical Manufacturing For Life Sciences. ReAgent. Available from: [Link]

  • Good Manufacturing Practices: When Do They Apply?. Advarra. Available from: [Link]

  • 6.2: Quality Control. Chemistry LibreTexts. Available from: [Link]

  • Impurity Identification in Small-Molecule APIs. Pharma's Almanac. Available from: [Link]

  • 4-Aminopiperidine-4-carboxylic acid hydrochloride | C6H13ClN2O2 | CID 45073614. PubChem. Available from: [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Small Molecule Analysis Solutions | HALO® HPLC & UHPLC Columns. Advanced Materials Technology. Available from: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available from: [Link]

  • Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil. ResearchGate. Available from: [Link]

  • 4-Aminopiperidine-4-carboxylic acid [76508-73-1]. Peptides. Available from: [Link]

  • 4-Aminopiperidine-4-carboxylic acid | C6H12N2O2 | CID 1514306. PubChem. Available from: [Link]

  • Bioxera Pharma. PharmaCompass.com. Available from: [Link]

  • Products. Mikrochem. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Peptide Coupling Reagents for α,α-Disubstituted Piperidine Amino Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of Steric Hindrance in Peptide Synthesis The incorporation of α,α-disubstituted amino acids, particularly those with cyclic stru...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Steric Hindrance in Peptide Synthesis

The incorporation of α,α-disubstituted amino acids, particularly those with cyclic structures like piperidine, into peptide chains is a formidable challenge in synthetic chemistry.[1][2][3] These non-proteinogenic amino acids are of significant interest in drug discovery as they can induce specific secondary structures, such as β-turns and helical arrangements, in peptides and act as precursors for bioactive compounds.[1][2][3] However, the steric bulk at the α-carbon dramatically hinders the formation of the amide bond, often leading to low yields, slow reaction rates, and epimerization.[4] This guide provides an in-depth analysis of peptide coupling reagents and protocols specifically tailored to overcome the challenges associated with α,α-disubstituted piperidine amino acids.

Understanding the Battlefield: A Comparative Analysis of Coupling Reagents

The choice of coupling reagent is paramount for successfully synthesizing peptides containing sterically hindered residues.[4][5] Modern peptide synthesis relies on in-situ activating reagents, primarily phosphonium and aminium (uronium) salts, which convert the carboxylic acid of the N-protected amino acid into a highly reactive species.[6]

Uronium/Aminium Salts: The Workhorses of Difficult Couplings

Uronium-type reagents are widely used due to their high reactivity and efficiency in even the most challenging coupling reactions.[5][6]

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): For a long time, HATU has been a benchmark for difficult couplings due to its rapid reaction kinetics and ability to suppress racemization.[7][8][9] The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety is key to its high performance, as the pyridine nitrogen provides anchimeric assistance during the coupling reaction.[6][10] However, HATU is known to be potentially explosive and can cause allergic reactions, necessitating careful handling.[7][10][11]

  • HBTU (HBTU, TBTU, HCTU): These reagents generate OBt (1-hydroxybenzotriazole) esters, which are effective for many standard and difficult couplings.[6] While generally efficient, they can be less reactive than their HOAt-based counterparts for severely hindered systems. A significant drawback is the potential for guanidinylation of the N-terminal amine if the reagent is used in excess, which can block further peptide chain elongation.[8]

  • COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): As a third-generation uronium reagent, COMU offers a superior safety profile compared to benzotriazole-based reagents like HATU.[4][11][12][13] It is based on OxymaPure, which is non-explosive and has a reduced allergenic potential.[7][11][12] COMU often exhibits reactivity comparable to or even exceeding that of HATU, particularly in demanding syntheses.[11][12][14] Its by-products are water-soluble, simplifying purification, especially in solution-phase synthesis.[11]

Phosphonium Salts: A Cleaner Alternative

Phosphonium-based reagents offer an advantage over uronium salts by avoiding the side reaction of guanidinylation.

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): PyBOP is a widely used phosphonium salt that is effective for a range of couplings.[12] It is considered a non-toxic alternative to the original BOP reagent, which produces the carcinogenic byproduct hexamethylphosphoramide (HMPA).[12]

  • PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate): This reagent is particularly effective for coupling sterically hindered N-methylated amino acids and α,α-dialkylglycines where other reagents may fail.[8]

The Mechanism of Action: Activating the Carboxyl Group

The fundamental principle behind these reagents is the activation of the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine component.

Coupling_Mechanism cluster_Uronium Uronium/Aminium Reagent Activation N-Protected_AA N-Protected Amino Acid (R-COOH) Active_Ester Reactive OAt/Oxyma Active Ester N-Protected_AA->Active_Ester + Uronium Reagent + Base Uronium_Reagent Uronium Reagent (e.g., HATU, COMU) Base Base (e.g., DIPEA) Peptide_Bond Peptide Bond (R-CO-NH-R') Active_Ester->Peptide_Bond + Peptide N-terminus Peptide_N-terminus Peptide N-terminus (H₂N-R')

Caption: Generalized workflow for uronium/aminium reagent-mediated peptide coupling.

Data-Driven Reagent Selection

Choosing the optimal coupling reagent requires a careful evaluation of performance data. The following table summarizes the efficacy of various reagents in hindered coupling reactions.

Coupling ReagentCoupled ResiduesYield (%)Purity (%)Key AdvantagesPotential Drawbacks
HATU Sterically hindered & N-methylated amino acidsHighHighHigh reactivity, suppresses racemization[7][9]Potentially explosive, allergenic[7][10][11]
HBTU Routine and some difficult couplingsGood-HighGood-HighCost-effective, widely usedCan cause guanidinylation[8]
COMU General and hindered amino acid couplingHigh-Very HighVery HighExcellent safety profile, high reactivity, water-soluble byproducts[4][11][12][13]Can have limited solution stability
PyBOP General and hindered amino acid couplingHighHighAvoids guanidinylation, non-toxic byproducts[12]May be less reactive than HATU/COMU for extreme cases
PyBrOP N-methylated and α,α-disubstituted amino acidsHighHighHighly effective for very difficult couplings[8]More expensive

Experimental Protocols: A Step-by-Step Guide

Reproducible results hinge on detailed and validated protocols. The following sections provide methodologies for both solid-phase and solution-phase peptide synthesis using the recommended coupling reagents for α,α-disubstituted piperidine amino acids.

Solid-Phase Peptide Synthesis (SPPS) Protocol for Hindered Couplings

This protocol is optimized for the coupling of a sterically demanding Fmoc-α,α-disubstituted piperidine amino acid onto a resin-bound peptide.

SPPS_Workflow Start Start: Resin with N-terminal deprotected peptide Swell 1. Swell Resin in DMF Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotect Wash1 3. Wash Resin (DMF, DCM) Deprotect->Wash1 Preactivate 4. Pre-activate Amino Acid (AA, Coupling Reagent, Base in DMF) Wash1->Preactivate Couple 5. Couple to Resin (1-4 hours) Preactivate->Couple Wash2 6. Wash Resin (DMF) Couple->Wash2 End End: Resin with elongated peptide chain Wash2->End

Caption: Workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • Fmoc-protected α,α-disubstituted piperidine amino acid

  • Resin with N-terminal deprotected peptide

  • Coupling Reagent (COMU or HATU recommended)

  • Base: N,N-Diisopropylethylamine (DIPEA) or sym-Collidine

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Solution: 20% piperidine in DMF

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. If the N-terminus is Fmoc-protected, perform deprotection using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x).[9][11]

  • Amino Acid Pre-activation: In a separate vessel, dissolve the Fmoc-α,α-disubstituted piperidine amino acid (3-5 equivalents relative to resin loading), the coupling reagent (e.g., COMU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF. Allow the mixture to pre-activate for 1-5 minutes.[4][11] Note: For highly sensitive couplings, using a weaker base like sym-collidine can help minimize racemization.[12]

  • Coupling Reaction: Add the pre-activated amino acid solution to the resin. Agitate the reaction mixture at room temperature. For particularly hindered residues, the coupling time may need to be extended to 1-4 hours.[4][11] In some cases, a double coupling (repeating steps 2 and 3) may be necessary to drive the reaction to completion.[11]

  • Washing: After the coupling is complete (as monitored by a negative Kaiser test), filter the resin and wash it thoroughly with DMF (5x) to remove excess reagents and byproducts.[9][11]

Solution-Phase Peptide Synthesis Protocol

This protocol is suitable for fragment condensation or when SPPS is not feasible.

Materials:

  • N-protected α,α-disubstituted piperidine amino acid

  • Amino-component (e.g., peptide ester hydrochloride)

  • Coupling Reagent (COMU is highly recommended due to its water-soluble byproducts)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Reactant Preparation: Dissolve the N-protected amino acid (1.0 equivalent), the amino component (1.0-1.2 equivalents), and the coupling reagent (1.0-1.5 equivalents) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).[9]

  • Activation: Cool the mixture to 0°C. Add the base (2.0-5.0 equivalents) to the reaction mixture. Stir the mixture at 0°C for 30 minutes to allow for the activation of the carboxylic acid.[4][9]

  • Coupling Reaction: Allow the reaction to warm to room temperature and continue stirring for 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][9]

  • Work-up and Purification: Once the reaction is complete, quench the reaction with water or a mild acid. Dilute the mixture with an organic solvent like ethyl acetate and perform aqueous extractions to remove water-soluble byproducts and unreacted reagents. The organic layer is then dried, concentrated, and the crude product is purified using column chromatography.

Troubleshooting and Optimization

  • Incomplete Coupling: For extremely difficult couplings, consider increasing the equivalents of the amino acid and coupling reagent, extending the reaction time, or performing a double coupling.[11] Microwave-assisted synthesis can also significantly enhance coupling efficiency and reduce reaction times.[11][12]

  • Racemization: While modern coupling reagents are designed to minimize epimerization, it can still be a concern, especially during fragment condensation. Using a weaker base like sym-collidine, maintaining low reaction temperatures, and minimizing pre-activation times can help suppress this side reaction.[12]

  • Guanidinylation: When using uronium reagents like HBTU, avoid using a large excess of the coupling reagent relative to the carboxylic acid to prevent the irreversible capping of the N-terminal amine.[8] Phosphonium reagents like PyBOP or safer uronium reagents like COMU are excellent alternatives to circumvent this issue.

Conclusion

The successful incorporation of α,α-disubstituted piperidine amino acids into peptides is a challenging but achievable goal with the right selection of coupling reagents and optimized protocols. Third-generation uronium reagents like COMU have emerged as a top choice, offering a balance of high reactivity and an excellent safety profile.[4][11][12][13] For particularly stubborn couplings, highly reactive phosphonium reagents like PyBrOP may provide a solution. By understanding the mechanisms of these reagents and carefully controlling reaction conditions, researchers can effectively overcome the steric barriers and unlock the potential of these valuable building blocks in peptide-based drug discovery and development.

References

  • Luxembourg Bio Technologies. (2009, November 30). COMU: A third generation of uronium-type coupling reagents. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • Merck. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Albericio, F., & El-Faham, A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 634-647.
  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Iris Biotech. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). COMU: A third generation of uronium-type coupling reagents | Request PDF. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Communications Chemistry. (2024, February 17). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Retrieved from [Link]

  • PubMed. (2024, February 17). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Syntheses of sterically hindered peptides containing α,α-disubstituted amino acid(s). Retrieved from [Link]

  • YouTube. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Retrieved from [Link]

  • TDX. (n.d.). SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. Retrieved from [Link]

  • ResearchGate. (2024, February 1). (PDF) Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Retrieved from [Link]

  • ACS Publications. (n.d.). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved from [Link]

  • IRIS. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Retrieved from [Link]

  • ResearchGate. (n.d.). Approaches to α-functionalization of piperidines by C H.... Retrieved from [Link]

Sources

Application

Application Note: Strategic Incorporation of 4-Amino-4-carboxypiperidine (Api) into Bioactive Peptide Libraries

Executive Summary The development of next-generation peptide therapeutics and supramolecular catalysts relies heavily on the use of conformationally constrained unnatural amino acids. 4-amino-4-carboxypiperidine (Api) —f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of next-generation peptide therapeutics and supramolecular catalysts relies heavily on the use of conformationally constrained unnatural amino acids. 4-amino-4-carboxypiperidine (Api) —frequently utilized in its protected form, 4-Amino-1-Boc-piperidine-4-carboxylic acid[1],[2]—is a highly versatile


-tetrasubstituted cyclic amino acid. By acting as a rigid structural mimic, Api induces highly specific secondary structures (such as 

-helices) while simultaneously conferring robust resistance to proteolytic degradation[3],[4].

This Application Note provides a comprehensive, field-validated guide for researchers and drug development professionals looking to incorporate Api into bioactive peptide libraries. It covers the mechanistic rationale, optimized Solid-Phase Peptide Synthesis (SPPS) protocols, and analytical validation strategies necessary to overcome the steric hindrance inherent to


-tetrasubstituted amino acids.

Mechanistic Insights: Structural & Pharmacological Rationale

The inclusion of Api into a peptide backbone is not merely a substitution; it is a strategic structural intervention. Understanding the causality behind its effects is critical for rational drug design.

  • Conformational Preorganization: The gem-dialkyl-like substitution at the

    
    -carbon of Api severely restricts the 
    
    
    
    and
    
    
    dihedral angles of the peptide backbone. This steric constraint energetically favors the formation of
    
    
    -helical conformations or
    
    
    -turns in aqueous solutions[3]. This preorganization reduces the entropic cost of receptor binding, thereby increasing target affinity.
  • Proteolytic Shielding: The bulky piperidine ring creates a steric shield around adjacent peptide bonds. This effectively blocks the active sites of exopeptidases and endopeptidases (e.g., DPP-IV), dramatically extending the serum half-life of the peptide[5].

  • Orthogonal Functionalization: Unlike aliphatic constrained amino acids (e.g., Aminoisobutyric acid, Aib), Api possesses a secondary amine within its piperidine ring. When orthogonally protected (e.g., Fmoc-Api(Boc)-OH), this nitrogen serves as a highly specific conjugation site for half-life extension moieties, such as PEG chains or fatty diacids, without perturbing the primary pharmacophore[6].

Pathway ApiPeptide Api-Modified Peptide Structure 3_10 Helical Conformation ApiPeptide->Structure Cα-Tetrasubstitution Target Target Receptor / Metal Ion Structure->Target Optimal Presentation Protease Proteolytic Enzymes Protease->ApiPeptide Steric Shielding BioAction Enhanced Bioactivity Target->BioAction Signal/Catalysis

Figure 1: Mechanistic pathway of Api-induced structural stability and enhanced bioactivity.

Optimized SPPS Protocol for Api Incorporation

The primary challenge in working with Api is its sluggish coupling reactivity due to severe steric hindrance[3]. Standard coupling reagents (e.g., HBTU/DIPEA) at room temperature will result in significant deletion sequences. The following self-validating protocol utilizes Microwave-assisted SPPS (MW-SPPS) and highly reactive uronium salts to ensure near-quantitative yields.

Materials Required
  • Resin: Rink Amide AM resin (low loading: 0.3 - 0.4 mmol/g to minimize inter-chain aggregation).

  • Amino Acid: Fmoc-Api(Boc)-OH (Purity

    
     98%)[1].
    
  • Coupling Reagents: HATU and HOAt (or Oxyma Pure).

  • Base: N,N-Diisopropylethylamine (DIPEA) or sym-Collidine.

Step-by-Step Methodology
  • Resin Swelling:

    • Swell 0.1 mmol of resin in 1:1 DMF/DCM for 30 minutes. Rationale: Proper swelling maximizes the accessibility of the growing peptide chain, which is critical before attempting a sterically hindered coupling.

  • Fmoc Deprotection:

    • Treat the resin with 20% Piperidine in DMF for 3 minutes, followed by a second treatment for 10 minutes. Wash thoroughly with DMF (5x).

  • Activation and Coupling (The Critical Step):

    • Prepare a solution of Fmoc-Api(Boc)-OH (5 equivalents, 0.5 mmol), HATU (4.9 equivalents), and HOAt (5 equivalents) in minimum DMF.

    • Add DIPEA (10 equivalents) to the mixture. Causality: The 7-aza group of HATU/HOAt provides a neighboring group effect that accelerates the nucleophilic attack, overcoming the activation energy barrier imposed by Api's gem-dialkyl substitution.

    • Transfer to the reaction vessel and heat to 75°C for 45 minutes using a microwave peptide synthesizer.

  • Double Coupling:

    • Drain the reaction vessel and repeat Step 3 with fresh reagents. Rationale: A single coupling is rarely sufficient for

      
      -tetrasubstituted amino acids; double coupling prevents the accumulation of truncation products.
      
  • Capping (Quality Control):

    • Treat the resin with Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 minutes. Rationale: Any unreacted amines must be acetylated to prevent the formation of complex, difficult-to-separate deletion impurities during subsequent cycles.

  • Validation (Micro-cleavage):

    • Standard colorimetric tests (Kaiser test) often yield false negatives for sterically hindered amines. Instead, withdraw a few resin beads, treat with 95% TFA for 30 minutes, and analyze the supernatant via LC-MS to confirm mass addition.

SPPS_Workflow Start Resin Swelling (DMF/DCM) FmocDeprot Fmoc Deprotection (20% Piperidine/DMF) Start->FmocDeprot Wash1 Wash (DMF) FmocDeprot->Wash1 CheckAA Is Next AA Fmoc-Api(Boc)-OH? Wash1->CheckAA StandardCouple Standard Coupling (DIC/Oxyma, RT, 30 min) CheckAA->StandardCouple No HinderedCouple Hindered Coupling (HATU/HOAt or MW-SPPS 75°C, 2x 45 min) CheckAA->HinderedCouple Yes Wash2 Wash (DMF) StandardCouple->Wash2 HinderedCouple->Wash2 Wash2->FmocDeprot Next Cycle Cleavage Global Cleavage (TFA/Scavengers) Wash2->Cleavage Sequence Complete

Figure 2: Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for Api incorporation.

Quantitative Analysis: Coupling Optimization

To demonstrate the necessity of the optimized protocol, the table below summarizes the coupling efficiencies of Fmoc-Api(Boc)-OH onto a growing peptide chain under various conditions. Data relies on LC-MS integration of the crude cleavage products.

Coupling Reagent SystemTemperatureDurationEquivalentsYield (Api-Xaa)Causality / Notes
HBTU / HOBt / DIPEA25°C (RT)2 hours3 eq< 25%High steric clash; insufficient leaving group reactivity.
DIC / Oxyma Pure25°C (RT)4 hours5 eq~ 55%Better leaving group, but thermal energy is too low.
HATU / HOAt / DIPEA25°C (RT)2x 2 hours5 eq75 - 80%Neighboring group effect improves yield; time-intensive.
HATU / HOAt / DIPEA 75°C (MW) 2x 45 min 5 eq > 95% Thermal energy overcomes steric barrier; optimal choice.

Application Case Studies

Case Study 1: Allosteric Supramolecular Catalysts

In landmark research, Api was utilized to synthesize the heptapeptide H-Iva-Api-Iva-ATANP-Iva-Api-Iva-NHCH3[3]. Because of the Api and Iva (isovaline) residues, the peptide naturally assumed a rigid


-helical conformation. When three of these peptides were attached to a Tris(2-aminoethyl)amine (Tren) platform, the Api residues oriented perfectly to bind Zn(II) ions. This created a highly efficient, allosteric supramolecular catalyst capable of cleaving phosphate esters (such as RNA model substrates)[4]. The structural rigidity provided by Api was the absolute prerequisite for the precise spatial alignment of the metal-binding domains.
Case Study 2: Next-Generation GIP Receptor Agonists

In the development of incretin mimetics for metabolic disorders, Api has been strategically inserted into Glucose-dependent Insulinotropic Polypeptide (GIP) analogs[5]. By replacing native, flexible amino acids with Api, researchers successfully locked the N-terminal transactivation domain into an active


-helical conformation, drastically improving the selectivity ratio for the GIP receptor[5]. Furthermore, the piperidine ring of Api was utilized as an orthogonal attachment point for fatty diacids (e.g., C16-C20 chains), enabling albumin binding and extending the in vivo half-life to allow for once-daily or once-weekly dosing[6].

References

  • Scheffer, U., Göbel, M., Scarso, A., & Scrimin, P. (2002). "A peptide template as an allosteric supramolecular catalyst for the cleavage of phosphate esters". Proceedings of the National Academy of Sciences (PNAS), 99(8), 5007-5012. URL:[Link]

  • World Intellectual Property Organization. (2021). "GIP receptor agonist peptide compounds and uses thereof (WO2021193984A2)". Google Patents.
  • AAPPTec. "4-Amino-1-Boc-piperidine-4-carboxylic acid[183673-71-4]". AAPPTec Peptides. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Solubilizing 4-Amino-piperidine-4-carboxylic acid HCl

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical protocols for overcoming solubility challenges wi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical protocols for overcoming solubility challenges with 4-amino-piperidine-4-carboxylic acid hydrochloride in organic solvents. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Understanding the Core Challenge: Why is This Molecule So Difficult to Dissolve?

4-amino-piperidine-4-carboxylic acid hydrochloride is a highly polar, zwitterionic molecule. Its poor solubility in common organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile stems from several intrinsic properties:

  • Salt Form: The hydrochloride (HCl) salt form confers high lattice energy, similar to table salt. This strong ionic interaction must be overcome by the solvent, a task for which nonpolar organic solvents are ill-equipped.

  • Zwitterionic Nature: Even in its free base form, the molecule possesses both a basic amino group and an acidic carboxylic acid group.[1] This allows it to form a zwitterion (an internal salt with both a positive and negative charge), which is highly polar and prefers to interact with itself via strong hydrogen bonds and electrostatic interactions rather than with a less polar solvent.[2][3][4][5]

  • High Polarity: The presence of two amine functionalities and a carboxylic acid creates a molecule rich in hydrogen bond donors and acceptors, leading to strong intermolecular forces and a preference for polar, protic solvents like water.[6]

Frequently Asked Questions (FAQs)

Q1: I've added my 4-amino-piperidine-4-carboxylic acid HCl to DCM/THF, and it just sits at the bottom as a solid. Why isn't it dissolving?

This is the most common observation and is entirely expected. Solvents like DCM and THF are nonpolar or have low to intermediate polarity. They cannot effectively disrupt the strong ionic lattice of the HCl salt or solvate the highly polar zwitterionic structure. The fundamental principle of "like dissolves like" dictates that a polar solute requires a polar solvent.[6][7] Your compound will be practically insoluble in these solvents without modification.

Q2: Can I just heat the mixture to force it to dissolve?

While heating generally increases the solubility of solids, it is unlikely to be an effective strategy here for most organic solvents.[7] The energy required to break the compound's lattice energy is simply too high for solvents like DCM or THF to overcome, even at reflux. Furthermore, prolonged heating could lead to degradation, especially if trace amounts of water or other reactive species are present.

Q3: What is the difference between dissolving the HCl salt versus the free base form?

The HCl salt is a true salt, with a discrete chloride counter-ion. To dissolve this, you need a solvent that can effectively solvate both the organic cation and the chloride anion. The free base, by contrast, has no chloride counter-ion. However, it exists as a zwitterion, which is also highly polar. While the free base may have slightly better solubility in very polar organic solvents (like DMSO or methanol) compared to the HCl salt, it will still be largely insoluble in common nonpolar solvents. The key to solubility in organic solvents is to neutralize the zwitterionic character altogether.[8]

Troubleshooting Guides & Experimental Protocols

Effectively using this compound in organic synthesis requires a chemical modification to disrupt its salt-like or zwitterionic nature. Below are proven strategies, from the most common to more advanced techniques.

Guide 1: Strategy Selection Workflow

Before proceeding, use this workflow to determine the best approach for your specific experimental needs.

G cluster_0 Strategy 1: In-Situ Neutralization cluster_1 Strategy 2: Derivatization start Goal: Dissolve Compound in Organic Solvent q1 Is the final product intended to have a free amine and free carboxylic acid? start->q1 proc1 Add ≥2 equivalents of a non-nucleophilic organic base (e.g., TEA, DIPEA). q1->proc1 No q2 Which group needs to be reacted? q1->q2 Yes proc2 Forms a soluble amine and an ammonium carboxylate salt pair. proc1->proc2 proc3 Proceed with reaction (e.g., amide coupling). proc2->proc3 proc4 Protect the amine with a Boc group. (e.g., (Boc)2O, base). q2->proc4 Carboxylic Acid proc5 Esterify the carboxylic acid. (e.g., SOCl2 in MeOH). q2->proc5 Amine proc6 The resulting derivative is now highly soluble in organic solvents. proc4->proc6 proc5->proc6

Caption: Decision workflow for selecting a solubilization strategy.

Guide 2: Protocol for In-Situ Neutralization (Most Common Method)

This is the go-to method for reactions like amide or peptide couplings where the amine needs to be available as a nucleophile. The strategy involves converting the HCl salt to the free base in situ using an organic base.

Causality: Adding a hindered organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) accomplishes two critical tasks. First, it neutralizes the hydrochloride, forming triethylammonium chloride. Second, an additional equivalent of base deprotonates the carboxylic acid, forming a triethylammonium carboxylate salt. This process breaks the rigid zwitterionic structure, generating species that are significantly more soluble in organic solvents.

Step-by-Step Protocol:

  • Setup: To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-amino-piperidine-4-carboxylic acid HCl (1.0 eq).

  • Solvent Addition: Add the desired anhydrous organic solvent (e.g., DCM, THF, or DMF) to create a slurry.

  • Base Addition: Add a non-nucleophilic organic base. Crucially, use at least 2.2 equivalents.

    • Equivalents Rationale: The first equivalent neutralizes the HCl salt. The second equivalent deprotonates the carboxylic acid to break the zwitterion. A slight excess (0.1-0.2 eq) ensures the reaction goes to completion.

    • Recommended Bases: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).

  • Dissolution: Stir the mixture at room temperature. You should observe the initial solid dissolving over 15-30 minutes. A new, often finer, precipitate of the ammonium salt (e.g., triethylammonium chloride) may form, which is typically a spectator in subsequent reactions.

  • Confirmation: The resulting solution/suspension now contains the solubilized, nucleophilic free amine, ready for the next step in your synthesis (e.g., addition of an activated ester or coupling reagents).

Visualizing the Mechanism:

G cluster_0 Insoluble in Organic Solvent cluster_1 Soluble Species in Organic Solvent Insoluble 4-Amino-piperidine-4-carboxylic acid HCl (Zwitterionic Salt Form) Soluble Free Amine + Ammonium Carboxylate Salt Pair Insoluble->Soluble + 2.2 eq. Triethylamine (TEA) Byproduct Triethylammonium Chloride (Precipitate)

Caption: Conversion from insoluble salt to soluble species.

Guide 3: Protocol for Derivatization for Enhanced Solubility

If in-situ neutralization is insufficient or if you need to protect one of the functional groups for a multi-step synthesis, derivatization is the most robust strategy. Protecting the polar groups with nonpolar moieties dramatically increases organic solvent solubility.

A. N-Boc Protection of the Amine:

This method protects the primary amine, leaving the carboxylic acid available for reactions. The resulting N-Boc protected compound is significantly more soluble in solvents like THF, DCM, and ethyl acetate.[9][10]

Step-by-Step Protocol:

  • Dissolve Base: In a flask, dissolve 4-amino-piperidine-4-carboxylic acid HCl (1.0 eq) in a mixture of THF and water (e.g., 2:1 ratio).

  • Add Base: Cool the solution to 0 °C and add a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (approx. 2.2 eq) to neutralize the HCl and deprotonate the carboxylic acid.[9]

  • Add Boc Anhydride: While stirring at 0 °C, add Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) either neat or as a solution in THF.

  • React: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Workup: Once the reaction is complete (monitored by TLC or LC-MS), perform an acidic workup to isolate the product. The resulting 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid is a solid that can be easily handled and is soluble in a range of organic solvents.[9]

B. Esterification of the Carboxylic Acid:

This protects the carboxylic acid, leaving the amine free for reactions like reductive amination.

Step-by-Step Protocol:

  • Suspend in Alcohol: Suspend 4-amino-piperidine-4-carboxylic acid HCl (1.0 eq) in an alcohol solvent like methanol or ethanol.

  • Add Activating Agent: Cool the suspension to 0 °C and slowly add thionyl chloride (SOCl₂) (1.5 eq). This will generate HCl in situ and drive the Fischer esterification.[9]

  • React: Heat the mixture to reflux for 3-5 hours until the solid fully dissolves and the reaction is complete.

  • Isolate: Remove the solvent under reduced pressure. The resulting product is the methyl or ethyl ester hydrochloride salt, which often has improved solubility over the parent acid, particularly in polar aprotic solvents.

Data Summary: Solvent & Strategy Comparison

This table provides a qualitative guide to the expected solubility based on the chosen strategy.

SolventPolarity IndexSolubility of HCl SaltSolubility with In-Situ BaseSolubility of N-Boc Derivative
Hexane 0.1InsolubleInsolublePoor
Toluene 2.4InsolublePoorModerate
Dichloromethane (DCM) 3.1InsolubleModerateHigh
Tetrahydrofuran (THF) 4.0InsolubleGoodHigh
Acetonitrile 5.8Very PoorModerateGood
Dimethylformamide (DMF) 6.4PoorHighHigh
Methanol 5.1ModerateHighHigh
Water 10.2SolubleHighPoor

References

  • Cosolvent – Knowledge and References . Taylor & Francis. Available from: [Link]

  • Cosolvent - Wikipedia . Wikipedia. Available from: [Link]

  • How to convert amino acid to its hydrochloride? . ResearchGate. Available from: [Link]

  • Solubilities Studies of Basic Amino Acids . J-STAGE. Available from: [Link]

  • Solubility Modifying Power of Zwitterionic Salts . Queen's University Belfast Research Portal. Available from: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability . Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Unveiling Solubility: What Dissolves Polar Compounds? . Perpusnas. Available from: [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis . MDPI. Available from: [Link]

  • Solubility-Modifying Power of Zwitterionic Salts . Advances in Engineering. Available from: [Link]

  • Amino Acid Freebase vs. HCl Salt . Reddit. Available from: [Link]

  • Solubility-Modifying Power of Zwitterionic Salts . PubMed. Available from: [Link]

  • 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides . The Journal of Organic Chemistry. Available from: [Link]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug . Nature. Available from: [Link]

  • Solubility factors when choosing a solvent . Labclinics. Available from: [Link]

  • Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil . ResearchGate. Available from: [Link]

  • 4.4 Solubility . Chemistry LibreTexts. Available from: [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs . Brieflands. Available from: [Link]

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids . MDPI. Available from: [Link]

  • Preparation of amino acids from their salts. Google Patents.
  • 4-Aminopiperidine-4-carboxylic acid [76508-73-1] . Peptides. Available from: [Link]

  • 4-Aminopiperidine-4-carboxylic acid | C6H12N2O2 | CID 1514306 . PubChem. Available from: [Link]

  • Safety Data Sheet . AAPPTec. Available from: [Link]

  • 4-Aminopiperidine-4-carboxylic acid hydrochloride | C6H13ClN2O2 | CID 45073614 . PubChem. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing Yield for Fmoc-4-amino-piperidine-4-carboxylic Acid Synthesis

Welcome to the technical support center for the synthesis of Fmoc-4-amino-piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Fmoc-4-amino-piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the synthesis of this valuable amino acid derivative. Our goal is to equip you with the knowledge to optimize your reaction yields and obtain a high-purity product.

Introduction

Fmoc-4-amino-piperidine-4-carboxylic acid is a crucial building block in medicinal chemistry and peptide synthesis. Its rigid piperidine scaffold can impart unique conformational constraints on peptides, making it a valuable tool for designing novel therapeutics. However, the synthesis of this compound can present challenges, including incomplete reactions, side-product formation, and purification difficulties. This guide provides a comprehensive resource to navigate these potential hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of Fmoc-4-amino-piperidine-4-carboxylic acid, presented in a question-and-answer format.

Question 1: My reaction to form the Fmoc-protected product is incomplete, resulting in a low yield. What are the likely causes and how can I improve the conversion?

Answer:

Incomplete Fmoc protection is a common issue. Several factors can contribute to this, primarily related to the reagents, reaction conditions, and the nature of the starting material.

  • Probable Causes & Solutions:

    • Poor Quality of Fmoc-OSu: The purity and reactivity of the Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) are critical. Over time, Fmoc-OSu can hydrolyze. It is recommended to use a freshly opened bottle or to test the purity of your existing stock.

    • Inadequate Base: The choice and amount of base are crucial for deprotonating the amino group of 4-amino-piperidine-4-carboxylic acid, facilitating its nucleophilic attack on the Fmoc-OSu.

      • Recommendation: Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Ensure you are using at least 2-3 equivalents of the base to neutralize the HCl salt of the starting material and to facilitate the reaction.

    • Suboptimal Solvent System: The solubility of both the starting material and the Fmoc-OSu is important for an efficient reaction.

      • Recommendation: A mixture of a polar aprotic solvent like dioxane or acetone and water is typically effective for this reaction.[1] This ensures that both the amino acid and the Fmoc-OSu are sufficiently soluble.

    • Low Reaction Temperature: While the reaction is often started at a low temperature (0-5 °C) to control the initial exothermic reaction, maintaining this low temperature for the entire duration can slow down the reaction rate.

      • Recommendation: After the initial addition of Fmoc-OSu at a low temperature, allow the reaction to gradually warm to room temperature and stir for several hours or overnight to ensure completion.[2]

    • Steric Hindrance: The piperidine ring can present some steric bulk, which might slightly hinder the approach of the Fmoc-OSu.

      • Recommendation: Increasing the reaction time or slightly elevating the temperature (e.g., to 30-40 °C) can help overcome this hindrance. However, monitor the reaction closely for any potential side-product formation at higher temperatures.

Question 2: I am observing a significant amount of a di-Fmoc protected byproduct. How can I prevent this?

Answer:

The formation of a di-Fmoc byproduct, where the Fmoc group attaches to both the primary amine and the piperidine nitrogen, can occur under certain conditions.

  • Probable Causes & Solutions:

    • Excessive Fmoc-OSu: Using a large excess of Fmoc-OSu can drive the reaction towards di-protection.

      • Recommendation: Use a controlled amount of Fmoc-OSu, typically between 1.05 and 1.2 equivalents relative to the starting amino acid.

    • Strongly Basic Conditions: Highly basic conditions can deprotonate the piperidine nitrogen, making it nucleophilic enough to react with Fmoc-OSu.

      • Recommendation: Avoid using strong inorganic bases like sodium hydroxide. Stick to organic bases like TEA or DIPEA and use the recommended stoichiometry.

    • Prolonged Reaction Times at Elevated Temperatures: These conditions can favor the slower reaction at the piperidine nitrogen.

      • Recommendation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and stop the reaction once the starting material is consumed.

Question 3: The purification of the final product is challenging, and I am struggling to remove unreacted starting material and byproducts.

Answer:

Effective purification is key to obtaining high-purity Fmoc-4-amino-piperidine-4-carboxylic acid.

  • Probable Causes & Solutions:

    • Similar Polarity of Product and Impurities: The starting material and some byproducts may have similar polarities to the desired product, making separation by simple extraction difficult.

      • Recommendation:

        • Acid-Base Extraction: After the reaction, dilute the mixture with water and perform an extraction with a water-immiscible organic solvent like ethyl acetate. The desired product, being a carboxylic acid, can be selectively extracted into an aqueous basic solution (e.g., dilute sodium bicarbonate). The neutral byproducts will remain in the organic layer. The aqueous layer can then be acidified to precipitate the product, which is then extracted back into an organic solvent.

        • Column Chromatography: If extraction is insufficient, silica gel column chromatography is a reliable method for purification. A gradient elution system, for example, with a mixture of dichloromethane and methanol, often provides good separation.

Question 4: I am having trouble with the synthesis of the starting material, 4-amino-piperidine-4-carboxylic acid. What is a reliable synthetic route?

Answer:

A common and effective method for synthesizing the precursor is the Strecker synthesis, followed by hydrolysis.

  • Recommended Synthetic Route:

    • Strecker Synthesis: This involves the reaction of a piperidone derivative (e.g., N-benzyl-4-piperidone) with an alkali metal cyanide (e.g., potassium cyanide) and an ammonium salt (e.g., ammonium chloride) to form an aminonitrile.

    • Hydrolysis: The resulting aminonitrile is then hydrolyzed under acidic or basic conditions to yield the desired 4-amino-piperidine-4-carboxylic acid. Subsequent deprotection of the piperidine nitrogen (e.g., hydrogenolysis to remove the benzyl group) may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the Fmoc protection reaction?

A1: The reaction is typically carried out under basic conditions to ensure the amino group is deprotonated and nucleophilic. An aqueous solution of sodium carbonate or a mixture of an organic solvent with an organic base like triethylamine generally provides a suitable pH range of 8-10.[1]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a convenient method. Use a suitable mobile phase (e.g., a mixture of dichloromethane and methanol) to separate the starting material, product, and any byproducts. The spots can be visualized using a UV lamp (for the Fmoc group) and a ninhydrin stain (for the free amino group of the starting material). LC-MS is also a highly effective technique for monitoring the reaction.

Q3: What are the best storage conditions for Fmoc-4-amino-piperidine-4-carboxylic acid?

A3: The compound should be stored in a cool, dry, and dark place. A refrigerator at 2-8 °C is ideal.[][4] It is important to protect it from moisture and light to prevent degradation.

Q4: Can I use Fmoc-Cl instead of Fmoc-OSu for the protection step?

A4: While Fmoc-Cl can be used, Fmoc-OSu is generally preferred because it is more stable and less prone to forming side products like Fmoc-dipeptides.[2] If you do use Fmoc-Cl, the reaction conditions need to be carefully controlled.

Q5: What are the typical yields I can expect for this synthesis?

A5: With an optimized protocol, yields for the Fmoc protection step can range from 70% to over 90%. The overall yield will also depend on the efficiency of the synthesis of the 4-amino-piperidine-4-carboxylic acid precursor.

Experimental Protocols

Protocol 1: Synthesis of 1-Boc-4-aminopiperidine-4-carboxylic acid (Precursor)

This protocol is adapted from established procedures for the synthesis of similar compounds.[5][6]

  • Reaction Setup: In a round-bottom flask, dissolve 1-Boc-4-oxopiperidine (1 equivalent) in a suitable solvent such as methanol.

  • Strecker Reaction: Add ammonium chloride (1.5 equivalents) and potassium cyanide (1.5 equivalents) to the solution. Stir the mixture at room temperature for 24-48 hours.

  • Hydrolysis: Carefully add concentrated hydrochloric acid and heat the mixture to reflux for 4-6 hours to hydrolyze the aminonitrile.

  • Workup and Isolation: Cool the reaction mixture and adjust the pH to neutral (around 7) with a base (e.g., sodium hydroxide or ammonium hydroxide). The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to obtain 1-Boc-4-aminopiperidine-4-carboxylic acid.

Protocol 2: Synthesis of Fmoc-4-amino-piperidine-4-carboxylic acid

This protocol is a generalized procedure based on standard solution-phase Fmoc protection methods.[1][2]

  • Dissolution: Dissolve 4-amino-piperidine-4-carboxylic acid hydrochloride (1 equivalent) in a mixture of 1,4-dioxane and water (e.g., a 1:1 ratio).

  • Basification: Cool the solution to 0-5 °C in an ice bath. Add triethylamine (2.5 equivalents) dropwise while stirring.

  • Fmoc Protection: In a separate flask, dissolve Fmoc-OSu (1.1 equivalents) in dioxane. Add this solution dropwise to the amino acid solution over 30 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.

  • Workup:

    • Add water to the reaction mixture and wash with diethyl ether to remove unreacted Fmoc-OSu.

    • Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield the pure Fmoc-4-amino-piperidine-4-carboxylic acid.

Data Presentation

ParameterCondition 1Condition 2Condition 3
Base TriethylamineDIPEASodium Carbonate
Solvent Dioxane/WaterAcetone/WaterDMF
Fmoc Reagent Fmoc-OSu (1.1 eq)Fmoc-OSu (1.5 eq)Fmoc-Cl (1.1 eq)
Typical Yield 85-95%80-90% (risk of di-protection)70-85% (risk of side products)
Purity (after purification) >98%>95%>95%

Table 1: Comparison of reaction conditions for the Fmoc protection of 4-amino-piperidine-4-carboxylic acid.

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_fmoc Fmoc Protection Piperidone N-Protected-4-piperidone Aminonitrile Aminonitrile Intermediate Piperidone->Aminonitrile Strecker Reaction (KCN, NH4Cl) Precursor 4-Amino-piperidine-4-carboxylic acid Aminonitrile->Precursor Acid Hydrolysis Precursor_in Precursor_in Fmoc_Reaction Fmoc Protection Reaction Precursor_in->Fmoc_Reaction Dissolve in Dioxane/Water Precursor_in->Fmoc_Reaction Crude_Product Crude Product Fmoc_Reaction->Crude_Product Workup (Extraction) Fmoc_OSu Fmoc-OSu Fmoc_OSu->Fmoc_Reaction Base Triethylamine Base->Fmoc_Reaction Purified_Product Pure Fmoc-4-amino-piperidine-4-carboxylic acid Crude_Product->Purified_Product Purification (Chromatography)

Caption: Workflow for the synthesis of Fmoc-4-amino-piperidine-4-carboxylic acid.

Troubleshooting_Logic Start Low Yield of Fmoc-Product Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Products Significant Side Products? Incomplete_Reaction->Side_Products No Reagent_Quality Check Fmoc-OSu Quality Incomplete_Reaction->Reagent_Quality Yes Di_Fmoc Di-Fmoc Product? Side_Products->Di_Fmoc Yes Other_Byproducts Other Byproducts? Side_Products->Other_Byproducts No Base_Stoichiometry Optimize Base Stoichiometry (2-3 eq) Reagent_Quality->Base_Stoichiometry Solvent_System Ensure Proper Solvation (Dioxane/Water) Base_Stoichiometry->Solvent_System Reaction_Time_Temp Increase Reaction Time/ Slightly Increase Temp Solvent_System->Reaction_Time_Temp Di_Fmoc->Other_Byproducts No Reduce_Fmoc_OSu Reduce Fmoc-OSu (1.05-1.2 eq) Di_Fmoc->Reduce_Fmoc_OSu Yes Purification Optimize Purification (Acid-Base Extraction, Chromatography) Other_Byproducts->Purification Control_Basicity Use Weaker Organic Base Reduce_Fmoc_OSu->Control_Basicity Monitor_Reaction Monitor by TLC/LC-MS Control_Basicity->Monitor_Reaction

Sources

Troubleshooting

Troubleshooting incomplete deprotection of piperidine-based amino acids

Topic: Troubleshooting incomplete deprotection of piperidine-based amino acids (and difficult sequences). Ticket ID: #SPPS-DEP-001 Status: Open Assigned Specialist: Senior Application Scientist Diagnostic Triage: Is it r...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting incomplete deprotection of piperidine-based amino acids (and difficult sequences). Ticket ID: #SPPS-DEP-001 Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Triage: Is it really incomplete?

Before altering your synthesis protocol, confirm that the deprotection is actually the failure point. "Piperidine-based amino acids" (secondary amines like Pipecolic acid or Proline) and difficult sequences often yield false negatives in standard tests.

Q: How do I confirm deprotection failed?

A: You must select the correct colorimetric test based on the N-terminal residue you just deprotected.

N-Terminal Residue TypeRecommended TestPositive Result (Free Amine)Negative Result (Protected)Notes
Primary Amine (Ala, Gly, Lys, etc.)Kaiser Test (Ninhydrin)Dark Blue beads/solutionYellow/ColorlessStandard test. Unreliable for secondary amines.[1]
Secondary Amine (Pro, Pip, Tic)Chloranil Test (or Isatin)Dark Blue/Green beadsColorless/Pale YellowCRITICAL: Use this for piperidine-based residues.
Quantitative Check UV Monitoring Absorbance at 301 nm Low/No AbsorbanceMeasures the dibenzofulvene-piperidine adduct concentration.

Tech Note: If you are deprotecting a piperidine-based amino acid (e.g., Fmoc-Pipecolic acid), the Kaiser test will likely show a false negative (colorless) even if deprotection worked. Always use the Chloranil test for secondary amines.

The Core Mechanism & Failure Points[2]

To fix the issue, you must understand the chemical bottleneck. Fmoc removal is a base-induced


-elimination (E1cB) followed by a scavenging step.
The Mechanism (Graphviz Visualization)

Fmoc_Mechanism Fmoc_Peptide Fmoc-Peptide-Resin Transition Deprotonation (E1cB) Fmoc_Peptide->Transition Slow Step (Sterics/Aggregation) Base Base (Piperidine) Base->Transition Intermediate Free Amine + Dibenzofulvene (DBF) Transition->Intermediate Fast Adduct DBF-Piperidine Adduct (Stable/Soluble) Intermediate->Adduct Scavenging (Requires Excess Base) Polymer DBF Polymer (Insoluble Precipitate) Intermediate->Polymer If Scavenging is Slow

Caption: Figure 1. The Fmoc deprotection pathway.[2][3][4][5][6][7][8][9][10][11] Failure usually occurs at the initial deprotonation step due to steric hindrance or aggregation, or during scavenging if the base is insufficient.

Why it Fails:
  • Steric Hindrance: Piperidine-based amino acids (like Pipecolic acid) are secondary amines. The bulky ring structure shields the Fmoc group, making the initial proton abstraction kinetically slow [1].

  • Aggregation (The "Difficult Sequence"): Hydrophobic regions form

    
    -sheets on the resin.[4] The reagents physically cannot penetrate the resin matrix to reach the N-terminus.
    
  • Inefficient Scavenging: If the dibenzofulvene (DBF) is not quickly trapped, it can re-attach to the amine or polymerize, contaminating the resin.

Advanced Troubleshooting Protocols

Scenario A: The "Stubborn" Secondary Amine

Issue: You are deprotecting a bulky secondary amine (e.g., Fmoc-Pro-OH or Fmoc-Pip-OH) and standard 20% piperidine is too slow.

Solution: The DBU "Power" Cocktail DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a non-nucleophilic base that is significantly stronger than piperidine, accelerating the initial deprotonation.

Protocol:

  • Prepare Cocktail: 2% DBU + 2% Piperidine in DMF.

    • Why Piperidine? DBU removes the Fmoc but cannot scavenge the DBF intermediate. Piperidine is required to trap the fulvene [2].

  • Reaction: Treat resin for 5 minutes, drain, then repeat for 10 minutes.

  • Wash: Extensive DCM/DMF washes are required as DBU is harder to wash out than piperidine.

WARNING - Aspartimide Risk: DBU promotes aspartimide formation if Aspartic Acid (Asp/D) is present in the sequence.[10] If your peptide contains Asp, add 0.1 M HOBt or 0.1 M Oxyma Pure to the deprotection cocktail to suppress this side reaction [3].

Scenario B: Aggregation / "Difficult Sequences"

Issue: The sequence is hydrophobic (e.g., poly-Ala, poly-Val) and deprotection yields are dropping.

Solution: Disruption of Secondary Structure You must break the hydrogen bond network (beta-sheets) to solvate the peptide chain.

Protocol: The "Magic Mixture" Replace standard DMF with a chaotropic solvent system.

ComponentConcentrationFunction
Base 20% PiperidineDeprotection reagent
Solvent NMP (N-Methyl-2-pyrrolidone)Better swelling than DMF for hydrophobic peptides
Additive 0.1 M HOBtSuppresses racemization/side reactions
Chaotrope 1% DBU + 2% Piperidine in NMP/DMSO (1:1) For extreme cases only. DMSO disrupts H-bonds effectively.

Microwave Assist: Heating to 75°C (or 50°C for Cys/His containing peptides) during deprotection significantly reduces aggregation.

Troubleshooting Logic Tree

Use this decision matrix to select the correct protocol for your specific situation.

Troubleshooting_Tree Start Deprotection Incomplete? Check_Residue Is the AA a Secondary Amine? (Pro, Pip, Tic) Start->Check_Residue Yes_Sec Yes Check_Residue->Yes_Sec No_Sec No (Primary Amine) Check_Residue->No_Sec Test_Chloranil Perform Chloranil Test Yes_Sec->Test_Chloranil Result_Chloranil Is it Blue? Test_Chloranil->Result_Chloranil Deprot_Success Deprotection Worked. Proceed to Coupling. Result_Chloranil->Deprot_Success Yes Use_DBU Use DBU Cocktail: 2% DBU, 2% Pip in DMF Result_Chloranil->Use_DBU No Test_Kaiser Perform Kaiser Test No_Sec->Test_Kaiser Result_Kaiser Is it Blue? Test_Kaiser->Result_Kaiser Result_Kaiser->Deprot_Success Yes Check_Agg Suspect Aggregation? (Hydrophobic Sequence) Result_Kaiser->Check_Agg No Magic_Mix Use Chaotropic Solvents: DMSO/NMP or Heat (75°C) Check_Agg->Magic_Mix

Caption: Figure 2. Decision matrix for troubleshooting Fmoc deprotection failures.

Frequently Asked Questions (FAQs)

Q: Can I use 100% DBU to make it faster? A: No. DBU is non-nucleophilic. It will remove the Fmoc group rapidly, but it cannot scavenge the reactive dibenzofulvene (DBF) byproduct. The DBF will remain in solution and likely re-attach to the free amine or polymerize on the resin. You must include a nucleophile like piperidine (1-2%) or piperazine to scavenge the DBF [2].

Q: My peptide has Aspartic Acid (Asp) and I used DBU. Now I have a mass shift of -18 Da. What happened? A: You formed Aspartimide .[5] The strong base (DBU) deprotonated the amide backbone, causing it to attack the Asp side chain ester.[12]

  • Fix: Add 0.1 M HOBt or Oxyma to your DBU deprotection solution. This acts as a buffering acid to prevent the backbone deprotonation without stopping the Fmoc removal [3].

Q: I am synthesizing a library with Fmoc-4-amino-1-piperidinecarboxylic acid. The coupling after deprotection is failing. A: This is a steric issue. Even if deprotection works, the resulting secondary amine is very hindered.

  • Fix: Use the Chloranil test to confirm deprotection. For the subsequent coupling, use a high-efficiency coupling reagent like HATU or PyAOP (instead of HBTU/DIC) and perform double couplings at elevated temperature (50°C).

References

  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press at Oxford University Press.

  • Wade, J. D., et al. (1991).[10] Use of DBU for Fmoc deprotection in solid phase peptide synthesis.[5][10][12] Peptide Research, 4(3), 194-199.

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.

  • Vojkovsky, T. (1995).[1] Detection of secondary amines on solid phase. Peptide Research, 8(4), 236-237. (Source for Chloranil Test protocol).

Sources

Optimization

Technical Support Center: Overcoming Aggregation in SPPS of Peptides Containing 4-Amino-Piperidine-4-Carboxylic Acid (Api)

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have curated this comprehensive troubleshooting guide for researchers and drug development professionals dealing with the spe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have curated this comprehensive troubleshooting guide for researchers and drug development professionals dealing with the specific synthetic bottlenecks of incorporating the constrained unnatural amino acid 4-amino-piperidine-4-carboxylic acid (Api/Pip).

While Api imparts valuable proteolytic stability and defined secondary structural constraints to peptide therapeutics, it is notorious for causing severe on-resin aggregation, poor swelling, and catastrophic drops in coupling efficiency. This guide will provide you with the mechanistic understanding and self-validating protocols needed to rescue your synthesis.

Diagnostic Troubleshooting Workflow

Before altering your synthesis protocol, use the following diagnostic workflow to isolate the exact point of failure in your Api-containing sequence.

DiagnosticWorkflow Start Resin Shrinkage / Incomplete Coupling Post-Api CheckFmoc Is Api Fmoc removal complete? (Kaiser Test) Start->CheckFmoc DeprotectFail Use 1-5% DBU in Piperidine/DMF CheckFmoc->DeprotectFail No CouplingFail Is the next AA coupling failing? CheckFmoc->CouplingFail Yes UseCOMU Switch to COMU/HATU + Microwave (75°C) CouplingFail->UseCOMU Yes AggregDownstream Aggregation occurring downstream of Api? CouplingFail->AggregDownstream No UseMagic Apply 'Magic Mixture' or Chaotropic Salts AggregDownstream->UseMagic Solvent Fix UsePseudo Incorporate Pseudoprolines or Depsipeptides AggregDownstream->UsePseudo Sequence Fix

Logical diagnostic workflow for resolving Api-induced SPPS failures.

Mechanistic FAQs: Understanding Api-Induced Aggregation

Q1: Why does the inclusion of 4-amino-piperidine-4-carboxylic acid (Api) trigger such severe on-resin aggregation compared to standard amino acids? A: The root cause is a combination of severe steric restriction and localized hydrophobicity. Api is a cyclic


-disubstituted amino acid. The piperidine ring locks the Ramachandran dihedral angles (

), forcing the growing peptide chain into rigid conformations (often

-helices or extended

-strand-like structures). Furthermore, the secondary amine of the piperidine ring (N1) requires a bulky, hydrophobic protecting group (e.g., Boc, Cbz, or Fmoc) during synthesis[1]. This massive localized hydrophobicity, combined with the restricted backbone, acts as a nucleation point for inter-chain hydrogen bonding and hydrophobic collapse within the resin matrix. Physically, this manifests as a sudden, catastrophic loss of resin swelling[2].

Solvent Optimization & Chaotropic Agents

Q2: My resin completely shrinks and hardens after the Api coupling step. Standard DMF washes are ineffective. How can I restore swelling and disrupt the aggregation? A: When standard N,N-dimethylformamide (DMF) fails to solvate the hydrophobic aggregates nucleated by the Api residue, you must alter the thermodynamic environment of the resin using chaotropic agents or highly polar solvent mixtures[3]. Chaotropic salts like LiCl or KSCN disrupt the extensive hydrogen-bonding networks between peptide chains[4], while "Magic Mixtures" introduce strong hydrogen-bond donors to compete with inter-chain


-sheets[2].

Table 1: Quantitative Comparison of Anti-Aggregation Solvents and Additives

Solvent / Additive SystemDielectric Constant / PolarityPrimary Mechanism of ActionRecommended Concentration
Standard DMF ~38.2Baseline solvationN/A
DMSO / NMP ~46.7 (DMSO)Disrupts hydrophobic collapse50% v/v mixture
Chaotropic Salts (e.g., LiCl, KSCN) High ionic strengthDisrupts H-bonding networks0.4 M - 0.8 M in DMF
"Magic Mixture" Mixed polarity + H-bond donorCompetes with inter-chain

-sheets
DCM/DMF/NMP (1:1:1) + 1% Triton X-100 + 2 M Ethylene Carbonate[5]

Advanced Coupling Strategies

Q3: Fmoc deprotection of Api is successful, but coupling the next amino acid onto the Api


-amine fails completely. How do I force this reaction? 
A:  Although the 

-amine of Api at the C4 position is a primary amine (making it compatible with the Kaiser test), it is severely sterically hindered due to the

-disubstitution of the piperidine ring. Standard carbodiimide chemistry (e.g., DIC/HOBt) lacks the reactivity required to overcome this steric activation barrier. You must transition to highly reactive uronium/aminium salts such as COMU or HATU[6], which generate highly reactive Oxyma or OAt esters, respectively. For optimal results, this chemical activation must be paired with thermal energy[7].
Self-Validating Protocol: Microwave-Assisted Coupling onto Api

Objective: Successfully couple an Fmoc-protected amino acid onto the sterically hindered primary


-amine of the Api residue.
  • Resin Preparation: Swell the Api-containing peptide-resin in a chaotropic solvent (e.g., 0.8 M LiCl in DMF) for 30 minutes to disrupt any localized aggregation[4].

  • Activation (In Solution): In a separate vial, dissolve 5 equivalents of the incoming Fmoc-amino acid and 5 equivalents of COMU in DMF (to a concentration of ~0.3 M)[7]. Add 10 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Self-Validation Checkpoint: The solution will undergo a rapid color change (typically to a yellowish/orange hue), confirming the successful formation of the highly reactive Oxyma ester[7].

  • Coupling: Transfer the activated amino acid solution to the reaction vessel containing the swollen resin.

  • Microwave Irradiation: Subject the reaction vessel to microwave irradiation, ramping the temperature to 75°C and holding for 10–15 minutes.

    • Causality: The thermal energy provided by the microwave overcomes the massive steric activation barrier of the

      
      -disubstituted Api amine, while COMU prevents excessive racemization[6].
      
  • Washing & Verification: Drain the reaction vessel and wash the resin thoroughly with DMF (3x) and DCM (3x).

    • Self-Validation Checkpoint: Perform a Kaiser test on a few cleaved beads. If the beads remain colorless/yellow, the coupling is complete. If they show a slight blue tint, perform a double coupling using fresh reagents before proceeding.

Backbone Modification Strategies

Q4: The aggregation occurs several residues downstream of the Api incorporation. Can I prevent this without changing the final peptide sequence? A: Yes. If your sequence contains Ser, Thr, or Cys residues downstream of the Api residue, you can incorporate pseudoproline dipeptides[8]. If those residues are absent, depsipeptide (ester-based) building blocks can be used[2]. Both strategies temporarily replace the aggregation-prone amide proton with a structural modification that physically prevents


-sheet formation during synthesis. During the final TFA cleavage, the depsipeptide undergoes a spontaneous O-N acyl shift, restoring the native amide bond[2].

DepsipeptideShift Depsi Depsipeptide (Ester Bond) No Backbone H-Bonding (High Solubility) Cleavage TFA Cleavage & Deprotection Depsi->Cleavage Step 1 Intermediate O-N Acyl Shift (Mild Basic Conditions) Cleavage->Intermediate Step 2 Native Native Peptide (Amide Bond) Restored Backbone Intermediate->Native Step 3

Mechanism of O-N acyl shift in depsipeptides restoring the native backbone.

References

1.[2] Title: Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC Source: peptide.com URL: 2.[8] Title: Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich Source: sigmaaldrich.com URL: 3.[1] Title: US7402564B1 - Synthetic peptide amides - Google Patents Source: google.com URL: 4.[5] Title: Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC Source: peptide.com URL: 5.[3] Title: Long Sequences - CPC Scientific Source: cpcscientific.com URL: 6.[4] Title: Peptide Based Modulators of Prostate Specific Kallikrein-Related Peptidases 2 and 3 | eRepo Source: uef.fi URL: 7.[6] Title: Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem Source: bachem.com URL: 8. Title: Peptide Coupling Reagents Guide - MilliporeSigma Source: sigmaaldrich.com URL: 9.[7] Title: COMU: A third generation of uronium-type coupling reagents - Luxembourg Bio Technologies Source: luxembourg-bio.com URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Interpretation of 4-amino-piperidine-4-carboxylic acid hydrochloride

This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-amino-piperidine-4-carboxylic acid hydrochloride. Designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-amino-piperidine-4-carboxylic acid hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the structural nuances of this molecule as revealed by ¹H NMR, offering a comparative perspective with related piperidine derivatives. Our approach is grounded in fundamental NMR principles to explain the causality behind spectral features, ensuring a thorough and authoritative resource.

Introduction: The Structural Significance of 4-amino-piperidine-4-carboxylic acid hydrochloride

4-amino-piperidine-4-carboxylic acid is a constrained, cyclic amino acid analog. Its rigid piperidine backbone makes it a valuable scaffold in medicinal chemistry for the design of peptides and small molecule therapeutics with well-defined conformations. The hydrochloride salt form enhances its solubility in aqueous media, a crucial aspect for many biological and pharmaceutical applications. Understanding its three-dimensional structure in solution is paramount for predicting its interaction with biological targets. ¹H NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment, connectivity, and stereochemistry of the protons within a molecule, making it an indispensable tool for characterizing this compound.

The structure of 4-amino-piperidine-4-carboxylic acid hydrochloride presents several key features that influence its ¹H NMR spectrum:

  • Piperidine Ring: A six-membered saturated heterocycle that typically adopts a chair conformation. This leads to chemically and magnetically distinct axial and equatorial protons.

  • Quaternary Carbon at C4: The presence of both an amino and a carboxylic acid group at the C4 position simplifies the spectrum by eliminating a proton at this position.

  • Protonated Amines: In the hydrochloride salt, both the piperidine nitrogen and the C4-amino group are expected to be protonated, influencing the chemical shifts of adjacent protons.

  • Zwitterionic Character: In solution, the molecule can exist in a zwitterionic form, which can affect the chemical shifts of the labile N-H and O-H protons.

Predicted ¹H NMR Spectrum and Interpretation

While an experimental spectrum is the gold standard, a detailed prediction based on established principles and data from similar structures provides a strong foundation for interpretation. The ¹H NMR spectrum of 4-amino-piperidine-4-carboxylic acid hydrochloride in a suitable deuterated solvent like D₂O is expected to exhibit signals corresponding to the piperidine ring protons and the exchangeable protons on the nitrogen and oxygen atoms.

Due to the symmetry of the molecule, the protons on C2 and C6 are chemically equivalent, as are the protons on C3 and C5. However, within each methylene group, the axial and equatorial protons are diastereotopic and will have different chemical shifts and coupling constants.

Predicted Chemical Shifts and Splitting Patterns (in D₂O):

Proton DesignationPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
H2ax, H6ax~3.5 - 3.7dtJ(ax,ax) ≈ 12-14 Hz, J(ax,eq) ≈ 3-5 HzDeshielded by the adjacent protonated piperidine nitrogen. The large diaxial coupling and smaller axial-equatorial coupling give rise to a doublet of triplets.
H2eq, H6eq~3.2 - 3.4dmJ(gem) ≈ 12-14 HzAlso deshielded by the nitrogen, but typically less so than the axial protons. Appears as a doublet of multiplets due to geminal and vicinal couplings.
H3ax, H5ax~2.2 - 2.4dtJ(ax,ax) ≈ 12-14 Hz, J(ax,eq) ≈ 3-5 HzShielded relative to the C2/C6 protons. Shows a characteristic doublet of triplets pattern.
H3eq, H5eq~1.9 - 2.1dmJ(gem) ≈ 12-14 HzThe most shielded of the ring protons. Appears as a doublet of multiplets.
NH₂⁺, NH₃⁺, COOHBroad, variables (broad)-These are exchangeable protons and their signals are often broad and may not be observed in D₂O due to exchange with the solvent. In a non-protic solvent like DMSO-d₆, they would appear as broad singlets.

Comparative Analysis with Piperidine and Piperidine Hydrochloride

To appreciate the spectral features of 4-amino-piperidine-4-carboxylic acid hydrochloride, it is instructive to compare its predicted spectrum with that of simpler, related molecules.

CompoundH2/H6 (α-protons)H3/H5 (β-protons)H4 (γ-proton)Reference
Piperidine (in CDCl₃)~2.79 ppm~1.51 ppm~2.19 ppm[1][2]
Piperidine Hydrochloride~3.1 ppm~1.8 ppm~1.8 ppm[3]
4-amino-piperidine-4-carboxylic acid hydrochloride (Predicted) ~3.2 - 3.7 ppm~1.9 - 2.4 ppm-

Key Observations and Explanations:

  • Effect of Protonation: The downfield shift of the α-protons (H2/H6) in piperidine hydrochloride compared to piperidine is due to the inductive effect of the positively charged nitrogen atom, which withdraws electron density and deshields the adjacent protons.[3] A similar, and likely more pronounced, effect is expected for the target molecule.

  • Influence of C4 Substituents: The amino and carboxylic acid groups at C4 in the target molecule will influence the chemical shifts of the β-protons (H3/H5) through inductive and conformational effects. The electron-withdrawing nature of these groups is expected to cause a downfield shift compared to piperidine and its hydrochloride salt.

  • Absence of H4 Signal: The most significant difference is the absence of a signal for a proton at the C4 position in the target molecule, as this carbon is quaternary.

Experimental Protocol for ¹H NMR Acquisition

Obtaining a high-quality ¹H NMR spectrum of 4-amino-piperidine-4-carboxylic acid hydrochloride requires careful sample preparation and instrument setup.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 4-amino-piperidine-4-carboxylic acid hydrochloride.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry 5 mm NMR tube.[4] The choice of solvent is critical; D₂O is often preferred for its ability to exchange with and suppress the signals of labile protons, simplifying the spectrum. However, to observe the N-H and O-H protons, a non-protic solvent like DMSO-d₆ should be used.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

    • The pH of the solution can significantly affect the chemical shifts of protons near ionizable groups.[5] For reproducibility, it is advisable to use a buffered solution or to record the pH of the sample.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer would include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 16-64 (or more for dilute samples)

    • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum using the residual solvent peak (e.g., HDO at ~4.79 ppm in D₂O) or an internal standard like DSS.

Visualization of Structure-Spectrum Relationship

The following diagram illustrates the logical relationship between the molecular structure of 4-amino-piperidine-4-carboxylic acid hydrochloride and its expected ¹H NMR spectral features.

Caption: Relationship between the structure of 4-amino-piperidine-4-carboxylic acid hydrochloride and its predicted ¹H NMR signals.

Conclusion

The ¹H NMR spectrum of 4-amino-piperidine-4-carboxylic acid hydrochloride provides a wealth of information about its molecular structure in solution. By understanding the fundamental principles of NMR and comparing the spectrum to those of related piperidine derivatives, a detailed and accurate interpretation can be achieved. The distinct chemical shifts and coupling patterns of the axial and equatorial protons on the piperidine ring confirm its chair conformation and provide insights into the electronic effects of the amino and carboxylic acid substituents. This guide serves as a comprehensive resource for researchers utilizing this important building block in their scientific endeavors.

References

  • A Comparative Guide to the Conformational Analysis of Piperidine Derivatives - Benchchem.
  • Synthesis and conformational analysis by 1H NMR and restrained molecular dynamics simulations of the cyclic decapeptide [Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly] - PubMed.
  • Piperidine - Wikipedia. Available at: [Link]

  • 1 H NMR spectrum (800 MHz) of cyclic peptide 5 in water at 25 °C. Inset are the downfield NH resonances. - ResearchGate. Available at: [Link]

  • Piperidine, hydrochloride (1:1) | C5H12ClN | CID 2723721 - PubChem. Available at: [Link]

  • structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives.
  • pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids - BMRB. Available at: [Link]

Sources

Comparative

Mass Spectrometry Fragmentation Pattern of 4-Amino-4-Carboxypiperidine: A Comparative Technical Guide

Executive Summary: The Spectral Fingerprint In the development of peptidomimetics and NMDA receptor ligands, 4-amino-4-carboxypiperidine (ACPA) represents a critical scaffold. Its unique geminal disubstitution (amino and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spectral Fingerprint

In the development of peptidomimetics and NMDA receptor ligands, 4-amino-4-carboxypiperidine (ACPA) represents a critical scaffold. Its unique geminal disubstitution (amino and carboxyl groups at C4) creates a specific mass spectral signature distinct from its monosubstituted analogues (e.g., isonipecotic acid) or carbocyclic isosteres.

This guide delineates the ESI-MS/MS fragmentation behavior of ACPA, establishing a self-validating identification protocol.

Quick Reference: Diagnostic Ions (ESI+)
Fragment Typem/z (Theoretical)MechanismSpecificity
Precursor 145.09

Molecular Ion
Primary Base Peak 127.08

Acylium ion formation (Rapid)
Secondary Peak 99.09

Decarboxylation (Diagnostic)
Ring Fragment 56.05

Cross-ring cleavage (Piperidine signature)

Chemical Identity & Structural Context[1][2]

Understanding the fragmentation requires analyzing the protonation sites. ACPA possesses two basic nitrogen centers and an acidic carboxyl group.

  • IUPAC Name: 4-aminopiperidine-4-carboxylic acid

  • Molecular Formula:

    
    
    
  • Monoisotopic Mass: 144.0899 Da

  • Protonation Dynamics (ESI+):

    • The piperidine nitrogen (

      
      ) is the most basic site and the primary proton acceptor.
      
    • The

      
      -amino group  (
      
      
      
      ) is less basic but facilitates specific neutral losses via proximity effects.

Comparative Fragmentation Analysis

This section compares ACPA against its two most common "alternatives" in SAR libraries: Isonipecotic Acid (lacks the 4-amino group) and 1-Aminocyclohexanecarboxylic Acid (ACHC) (carbocyclic analogue).

Table 1: Comparative MS/MS Profiles
Feature4-Amino-4-carboxypiperidine (ACPA) Isonipecotic Acid (4-carboxypiperidine)1-Aminocyclohexanecarboxylic Acid (ACHC)
Precursor (

)
145.1130.1144.1
Dominant Neutral Loss

(18 Da)

127

(46 Da)

84

(18 Da)

126
Ammonia Loss (

)
Minor (128.1)Absent (No primary amine)Major (127.1)
Ring Cleavage m/z 56, 84 (N-heterocycle fragments)m/z 84 (Tetrahydropyridine ion)m/z 81 (Cyclohexenyl cation)
Differentiation Key Simultaneous loss of

and presence of N-ring fragments.
Absence of ammonia loss; dominant decarboxylation.Lack of odd-mass nitrogenous ring fragments (Nitrogen Rule).
Analysis of Performance Differences
  • ACPA vs. Isonipecotic Acid: The presence of the 4-amino group in ACPA stabilizes the acylium ion (

    
    ), making the m/z 127 peak more prominent than in isonipecotic acid, which favors immediate decarboxylation to m/z 84.
    
  • ACPA vs. ACHC: While isobaric (nominally), the nitrogen in the ACPA ring directs fragmentation via charge-remote mechanisms that the carbocyclic ACHC cannot access. ACHC fragmentation is driven purely by the exocyclic amino acid functionality.

Mechanistic Deep Dive

The fragmentation of ACPA is governed by the "Mobile Proton Model." Although the piperidine nitrogen is the thermodynamic sink for the proton, collisional activation allows proton migration to the carboxyl group, triggering fragmentation.

Pathway A: Dehydration (Acylium Formation)

The geminal amino group at C4 stabilizes the positive charge on the carbonyl carbon after water loss.



Pathway B: Decarboxylation

A concerted loss of formic acid (


) or 

. This is characteristic of

-amino acids but is structurally constrained here by the ring.

Pathway C: Cross-Ring Cleavage

High-energy collisions rupture the piperidine ring. The most stable fragment is the iminium ion derived from the ring nitrogen.

FragmentationPathway Precursor Precursor [M+H]+ m/z 145.09 Acylium Acylium Ion [M+H - H2O]+ m/z 127.08 Precursor->Acylium - H2O (18 Da) (Dominant) Decarboxylated Imine Species [M+H - HCOOH]+ m/z 99.09 Precursor->Decarboxylated - HCOOH (46 Da) AmmoniaLoss Desamino Species [M+H - NH3]+ m/z 128.06 Precursor->AmmoniaLoss - NH3 (17 Da) (Minor) RingFrag2 Ring Cleavage B [C4H8N]+ m/z 70.06 Acylium->RingFrag2 Retro-Cleavage RingFrag1 Ring Cleavage A [C3H6N]+ m/z 56.05 Decarboxylated->RingFrag1 Cross-Ring Scission

Figure 1: Proposed ESI-MS/MS fragmentation pathways for 4-amino-4-carboxypiperidine. The dehydration pathway (green) is typically the most abundant low-energy channel.

Experimental Protocol: Self-Validating System

To ensure reproducibility and distinguish ACPA from interferences, follow this gradient energy protocol. This method validates the compound identity by observing the progression of fragments, not just their presence.

Reagents & Setup
  • Solvent A: Water + 0.1% Formic Acid (Proton source).

  • Solvent B: Acetonitrile + 0.1% Formic Acid.[1]

  • Concentration: 1 µg/mL (Avoid saturation to prevent dimer formation

    
     at m/z 289).
    
Step-by-Step Workflow
  • Source Optimization:

    • Set ESI Voltage to +3.5 kV.

    • Validation Check: Ensure the precursor m/z 145.1 is stable with <5% variation in intensity.

  • Collision Energy (CE) Ramp:

    • Instead of a static CE, acquire spectra at 10, 20, and 40 eV .

  • Data Interpretation (The "Validation Gate"):

    • Low Energy (10 eV): Spectrum must be dominated by m/z 145 (Parent) and m/z 127 (Water loss). If m/z 99 is dominant here, check for in-source fragmentation (temperature too high).

    • Medium Energy (20 eV): Appearance of m/z 99 (Decarboxylation) and m/z 128 (Ammonia loss).

    • High Energy (40 eV): Depletion of parent; dominance of low-mass ring fragments (m/z 56, 42).

ExperimentalWorkflow cluster_MS MS/MS Acquisition Start Sample Prep 1 µg/mL in 50:50 MeOH:H2O + 0.1% Formic Acid Injection Direct Infusion Flow: 5-10 µL/min Start->Injection Scan1 Full Scan (MS1) Verify m/z 145.1 Injection->Scan1 Scan2 CE Ramp (10-40 eV) Product Ion Scan Scan1->Scan2 Validation Validation Gate: 1. m/z 127 @ Low CE 2. m/z 56 @ High CE Scan2->Validation Output Confirm Identity Validation->Output

Figure 2: Workflow for the structural confirmation of ACPA using Collision Energy Ramping.

References

  • BenchChem. (2025).[2] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem Application Notes. Link

  • Dias, H. J., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids. Rapid Communications in Mass Spectrometry. Link

  • Saw, Y. L., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection. Journal of Chromatography A. Link

  • Chace, D. H., et al. (2025). Comparison of amino acids and acylcarnitines assay methods. Families GA. Link

  • NIST Mass Spectrometry Data Center. Piperidine and Amino Acid Fragmentation Libraries. National Institute of Standards and Technology. Link

Sources

Validation

A Comparative Guide to the Infrared Spectrum Analysis of 4-amino-piperidine-4-carboxylic acid HCl

Abstract This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 4-amino-piperidine-4-carboxylic acid hydrochloride, a heterocyclic amino acid derivative of significant interest in m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 4-amino-piperidine-4-carboxylic acid hydrochloride, a heterocyclic amino acid derivative of significant interest in medicinal chemistry and drug development.[1] We will deconstruct its complex spectrum by examining the vibrational modes of its constituent functional groups—a carboxylic acid, a primary amine, and a secondary amine within a piperidine ring, all present in their hydrochloride salt form. This guide emphasizes scientific causality behind experimental choices and provides a validated protocol for analysis. Through a comparative approach against structurally related molecules, we will isolate and identify the key spectral signatures, offering researchers a reliable framework for the structural elucidation of this and similar compounds.

Part 1: Molecular Structure and Spectroscopic Implications

4-amino-piperidine-4-carboxylic acid hydrochloride (PubChem CID: 45073614) is a multifaceted molecule whose infrared spectrum is a composite of several functional groups.[2] The presence of hydrochloric acid is critical; it protonates the most basic centers in the molecule. The piperidine nitrogen is a secondary amine and the exocyclic amine is primary. Both are basic sites. Depending on the stoichiometry, the compound can exist as a mono- or dihydrochloride salt.[3][4] For this analysis, we will consider the dihydrochloride form, where both nitrogen atoms are protonated, forming a piperidinium cation and a primary ammonium group. This protonation dramatically alters the IR spectrum compared to the free base, introducing characteristic broad absorptions for the N-H⁺ stretching and bending modes.[5][6]

The key functional groups dictating the IR spectrum are:

  • Carboxylic Acid (-COOH)

  • Primary Ammonium (-NH₃⁺)

  • Secondary Ammonium (Piperidinium, >NH₂⁺)

  • Piperidine Ring (C-H and C-C bonds)

dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

// Nodes for the piperidine ring N1 [label="N⁺H₂", pos="0,1.5!", fontcolor="#202124"]; C2 [label="CH₂", pos="-1.2,0.8!", fontcolor="#202124"]; C3 [label="CH₂", pos="-1.2,-0.8!", fontcolor="#202124"]; C4 [label="C", pos="0,-1.5!", fontcolor="#202124"]; C5 [label="CH₂", pos="1.2,-0.8!", fontcolor="#202124"]; C6 [label="CH₂", pos="1.2,0.8!", fontcolor="#202124"];

// Nodes for substituents on C4 NH3 [label="H₃N⁺-", pos="-0.8,-2.5!", fontcolor="#202124"]; COOH_C [label="C", pos="0.8,-2.5!", fontcolor="#202124"]; COOH_O1 [label="=O", pos="1.5,-3.2!", fontcolor="#202124"]; COOH_O2 [label="-OH", pos="0.1,-3.2!", fontcolor="#202124"];

// Edges for the ring N1 -- C2 -- C3 -- C4 -- C5 -- C6 -- N1;

// Edges for substituents C4 -- NH3; C4 -- COOH_C; COOH_C -- COOH_O1; COOH_C -- COOH_O2;

// Label functional groups label_pip [label="Piperidinium Cation", pos="0,2.2!", fontsize=11, fontcolor="#4285F4"]; label_nh3 [label="Primary Ammonium", pos="-1.5,-3.2!", fontsize=11, fontcolor="#EA4335"]; label_cooh [label="Carboxylic Acid", pos="1.5,-2.0!", fontsize=11, fontcolor="#34A853"]; } Figure 1: Structure of 4-amino-piperidine-4-carboxylic acid (dihydrochloride form).

Part 2: Validated Experimental Protocol for FTIR Analysis

To ensure spectral data is both reproducible and free from artifacts, a standardized protocol is essential. The Potassium Bromide (KBr) pellet method is selected here as it is a well-established technique for solid samples that minimizes scattering and eliminates solvent peaks, allowing for an unobstructed view of the molecule's vibrational modes, particularly the hydrogen bonding regions.

Step-by-Step Methodology
  • Sample and Reagent Preparation:

    • Dry the 4-amino-piperidine-4-carboxylic acid HCl sample and spectroscopy-grade KBr powder in an oven at 110°C for at least 4 hours to remove any adsorbed water, which can interfere with the O-H and N-H regions of the spectrum.

    • Store the dried materials in a desiccator until use.

  • Pellet Formulation:

    • Weigh approximately 1-2 mg of the sample and 150-200 mg of dry KBr. The precise ratio (approx. 1:100) is crucial for creating a transparent, non-scattering pellet.

    • Gently mix the sample and KBr in an agate mortar. Grind the mixture with the pestle for 2-3 minutes until a fine, homogeneous powder is obtained. This ensures the sample is evenly dispersed in the KBr matrix.

  • Pellet Pressing:

    • Transfer the powdered mixture into a pellet press die.

    • Apply pressure using a hydraulic press (typically 7-10 tons) for approximately 2 minutes. This sinters the KBr into a transparent or translucent disc.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹, co-adding 32 scans to achieve a high signal-to-noise ratio.

dot digraph "experimental_workflow" { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];

subgraph "cluster_prep" { label = "Sample Preparation"; style = "filled"; color = "#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dry [label="Dry Sample & KBr"]; Weigh [label="Weigh (1:100 ratio)"]; Grind [label="Grind to Homogeneous Powder"]; Dry -> Weigh -> Grind; }

subgraph "cluster_acq" { label = "Data Acquisition"; style = "filled"; color = "#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Press [label="Press into Pellet"]; Background [label="Collect Background Spectrum"]; Sample [label="Acquire Sample Spectrum"]; Press -> Background -> Sample; }

subgraph "cluster_analysis" { label = "Analysis"; style = "filled"; color = "#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Process [label="Baseline & ATR Correction"]; Interpret [label="Peak Identification & Comparison"]; Process -> Interpret; }

Grind -> Press [ltail=cluster_prep, lhead=cluster_acq]; Sample -> Process [ltail=cluster_acq, lhead=cluster_analysis]; } Figure 2: Experimental workflow for FTIR analysis using the KBr pellet method.

Part 3: In-Depth Spectral Analysis

The IR spectrum of 4-amino-piperidine-4-carboxylic acid HCl is characterized by several broad, overlapping features combined with sharp, diagnostic peaks.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Characteristics
3300-2500 O-H StretchCarboxylic AcidVery broad absorption, often with smaller C-H peaks superimposed.[7][8][9][10]
3200-2700 N-H⁺ Stretch-NH₃⁺ and >NH₂⁺Intense and broad, will heavily overlap with the O-H stretch.[5]
2950-2850 C-H StretchPiperidine RingSharp peaks appearing on top of the broad O-H / N-H⁺ envelope.[11]
~1715 C=O StretchCarboxylic AcidStrong and relatively sharp. Its position indicates hydrogen bonding (dimerization).[8][9][11]
1620-1500 N-H⁺ Bending-NH₃⁺ and >NH₂⁺Multiple medium-intensity bands. Asymmetric and symmetric bends from -NH₃⁺ and a single bend from >NH₂⁺ are expected in this range.[5]
1440-1395 O-H BendingCarboxylic AcidIn-plane bend, can be obscured by other peaks.[7]
1320-1210 C-O StretchCarboxylic AcidMedium to strong intensity band.[7]
< 1500 Fingerprint RegionEntire MoleculeComplex pattern of C-C, C-N stretching and various bending modes, unique to the molecule's structure.

Analysis by Region:

  • The High Wavenumber Region (4000-2500 cm⁻¹): This area is dominated by a significantly broad and intense absorption envelope. This is a classic hallmark of amino acid hydrochlorides. It arises from the confluence of the O-H stretching of the hydrogen-bonded carboxylic acid and the N-H⁺ stretching vibrations of both the primary and secondary ammonium groups.[5][7] The presence of these highly polar, hydrogen-bonding groups creates a continuum of vibrational states, resulting in the characteristic broadness.[8] Sharp, less intense C-H stretching peaks from the piperidine ring's methylene groups are typically observed superimposed on this envelope around 2950-2850 cm⁻¹.[7][12]

  • The Carbonyl and Bending Region (1800-1500 cm⁻¹): A strong, sharp peak around 1715 cm⁻¹ is the unmistakable signature of the carboxylic acid's C=O stretch.[9][11] Its position, slightly lower than a free carboxylic acid (~1760 cm⁻¹), confirms the presence of intermolecular hydrogen bonding.[9] Just below the carbonyl peak, in the 1620-1500 cm⁻¹ range, a series of bands corresponding to N-H⁺ bending vibrations are expected. Primary amine salts typically show two bands (asymmetric and symmetric), while secondary amine salts show one.[5] The presence of multiple peaks in this region would be consistent with the dihydrochloride structure containing both -NH₃⁺ and >NH₂⁺ groups.

  • The Fingerprint Region (<1500 cm⁻¹): This region contains a wealth of structural information, including the C-O stretch and O-H bend of the carboxylic acid group, C-N stretching of the amine functionalities, and the complex skeletal vibrations (rocking, wagging, twisting) of the piperidine ring.[7][13] While individual assignment here is complex, the overall pattern is unique to the molecule and serves as a definitive fingerprint for identification when compared to a reference spectrum.

Part 4: A Comparative Analysis for Validated Interpretation

To truly understand the spectrum, we must compare it with simpler, related molecules. This allows for the confident assignment of spectral features by observing their appearance or disappearance across different structures.

CompoundKey Spectral Differences from Target MoleculeRationale
Piperidine HCl Lacks: Carboxylic acid peaks (broad O-H, C=O, C-O stretches). Lacks: Primary ammonium (-NH₃⁺) bending peaks.This comparison isolates the signals from the piperidinium (>NH₂⁺) group, confirming its broad N-H⁺ stretch and single N-H⁺ bend.[14][15]
Glycine HCl Lacks: Piperidine ring C-H stretches (~2950-2850 cm⁻¹) and complex fingerprint vibrations. Lacks: Secondary ammonium (>NH₂⁺) bending peak.This highlights the contributions of the -COOH and -NH₃⁺ groups common to all α-amino acid hydrochlorides, while showing the unique signals of the piperidine scaffold.[16]
4-Aminopiperidine (Free Base) Lacks: All HCl-related features. Shows: Sharper, distinct N-H stretches for 1° and 2° amines (~3400-3250 cm⁻¹). Lacks: Broad ammonium N-H⁺ envelope. Lacks: Carboxylic acid C=O stretch (~1715 cm⁻¹). Instead, shows carboxylate (COO⁻) stretches if zwitterionic.This is the most dramatic comparison, demonstrating the profound effect of protonation on the IR spectrum. The sharp N-H amine peaks are replaced by the broad N-H⁺ ammonium bands.[13][17][18]

This comparative methodology provides a self-validating system. For instance, the broad absorption between 3200-2700 cm⁻¹ can be confidently assigned to the ammonium groups because it is present in the target molecule and Piperidine HCl but absent in the 4-Aminopiperidine free base. Similarly, the C=O peak at ~1715 cm⁻¹ is confirmed by its presence in the target and Glycine HCl but its absence in Piperidine HCl.

Conclusion

The FTIR spectrum of 4-amino-piperidine-4-carboxylic acid HCl is a complex but highly informative fingerprint of its molecular structure. The key to its interpretation lies in recognizing the dominant, overlapping absorptions from the protonated amine and carboxylic acid functionalities. The very broad O-H and N-H⁺ stretching envelope (3300-2500 cm⁻¹), the strong carboxylic C=O stretch (~1715 cm⁻¹), and the series of N-H⁺ bending vibrations (1620-1500 cm⁻¹) are its most definitive features. By employing a systematic experimental protocol and leveraging comparative analysis against simpler structural analogues, researchers can confidently use FTIR spectroscopy to verify the identity and structural integrity of this important chemical building block.

References

  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • Carboxylic Acid Spectroscopy. (n.d.). Oregon State University. Retrieved from [Link]

  • 6.3 IR Spectrum and Characteristic Absorption Bands. (n.d.). Organic Chemistry I - University of British Columbia. Retrieved from [Link]

  • 4-Aminopiperidine-4-carboxylic acid hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Zafar, S., et al. (2018). Synthesis, characterization and antimicrobial activity of piperidine derivatives.Journal of the Chemical Society of Pakistan.
  • How can we differentiate primary, secondary and tertiary amines using IR spectroscopy? (2015, November 14). Quora. Retrieved from [Link]

  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • Naidoo, K. J., & Scheffler, G. (2011). An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. PubMed. Retrieved from [Link]

  • Cabana, A., & Sandorfy, C. (1962). THE INFRARED SPECTRA AND PHASE TRANSITIONS OF SOLID PIPERIDINIUM HALIDES. Canadian Journal of Chemistry. Retrieved from [Link]

  • Garraffo, H. M., et al. (1994). cis- and trans-Configurations of α,α′-Disubstituted Piperidines and Pyrrolidines by GC-FTIR.
  • Naseem, H., et al. (2023, July 25). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Amines. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Beyond the Basics: Unpacking Primary vs. Secondary Amine IR Signatures. (2026, January 27). Oreate AI Blog. Retrieved from [Link]

  • 24.10 Spectroscopy of Amines. (n.d.). NC State University Libraries. Retrieved from [Link]

  • Amino acetic acid hydrochloride. (n.d.). NIST WebBook. Retrieved from [Link]

  • Pernak, J., et al. (2007). Synthesis and characterization of 1-carbalkoxymethyl-4-hydroxy-1- methylpiperidinium chlorides.Semantic Scholar.
  • Mohan, S., & Sundaraganesan, N. (2003). Spectral investigation and normal coordinate analysis of piperazine.Indian Journal of Pure & Applied Physics.
  • 4-Aminopiperidine-4-carboxylic acid. (n.d.). Peptides. Retrieved from [Link]

  • FTIR Spectroscopy Identification question between Free Amino Acid forms and HCL forms. (2024, August 29). Reddit. Retrieved from [Link]

  • Randall, H. M., et al. (1949). The Infrared Spectra of Some Amino Acids.Journal of the American Chemical Society.
  • Blackburn, S. (1965). Determination and Identification of Fundamental Amino Acids.Methods of Biochemical Analysis.
  • Komasa, A., et al. (2008). Molecular structure, hydrogen bonding and spectroscopic properties of the complex of piperidine-4-carboxylic acid with chloroacetic acid.Journal of Molecular Structure.
  • Infrared Spectroscopy of Amino Acid Side Chains. (2016, March 8). Undergraduate Science Journals - University of British Columbia.
  • N-Boc-4-aminopiperidine - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • piperidinium chloride. (n.d.). NIST WebBook. Retrieved from [Link]

  • 4-Aminopiperidine-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Mesirow, L. E. (1969). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties.CDC Stacks.
  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • FT-IR spectra of CH2Cl2 solutions taken at 298 K (dashed traces) and... (n.d.). ResearchGate. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to 4-Amino-piperidine-4-carboxylic acid and 4-aminocyclohexanecarboxylic acid for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a molecular scaffold is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the selection of a molecular scaffold is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. This guide provides an in-depth, objective comparison of two structurally related building blocks: 4-Amino-piperidine-4-carboxylic acid and 4-aminocyclohexanecarboxylic acid. As a Senior Application Scientist, my goal is to synthesize technical data with practical insights to empower researchers in making informed decisions for their drug discovery programs.

Introduction: Scaffolds of Interest

4-Amino-piperidine-4-carboxylic acid and 4-aminocyclohexanecarboxylic acid are both cyclic amino acid derivatives that present a constrained framework, a feature often sought after in drug design to enhance binding affinity and selectivity. Their structural similarity, differing only by a nitrogen atom in the ring of the piperidine analog, leads to significant yet nuanced differences in their physicochemical and pharmacological profiles. Both molecules are recognized as conformationally restricted analogues of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS), making them valuable starting points for the design of neuromodulatory agents[1][2].

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs due to its favorable properties, including metabolic stability and its ability to modulate lipophilicity and hydrogen bonding capacity[3]. The substitution of the cyclohexane ring with a piperidine ring, or vice versa, represents a common "scaffold hopping" strategy to fine-tune a compound's properties.

This guide will dissect the key properties of these two molecules, providing a comparative analysis of their physicochemical characteristics, pharmacological potential, and the underlying structural-activity relationships.

Physicochemical Properties: A Tale of Two Rings

The introduction of a heteroatom in the piperidine ring fundamentally alters its electronic and steric properties compared to the carbocyclic cyclohexane ring. These differences manifest in key physicochemical parameters that govern a molecule's behavior in a biological system.

Property4-Amino-piperidine-4-carboxylic acid4-aminocyclohexanecarboxylic acidKey Considerations for Drug Design
Molecular Weight 144.17 g/mol [4]143.18 g/mol [5]The similar molecular weights suggest that this factor will have a minimal differential impact on properties like membrane diffusion.
pKa (predicted) pKa1: ~3.6, pKa2: ~10.4pKa1: ~4.1, pKa2: ~10.7The presence of the additional basic nitrogen in the piperidine ring is expected to influence the pKa values. These predicted values suggest that both molecules will exist predominantly as zwitterions at physiological pH (7.4). However, the piperidine derivative may have a slightly different charge distribution, which can affect receptor interactions and solubility. Experimental verification of these pKa values is crucial for accurate modeling.
logP (predicted) XLogP3: -3.5[4]XLogP3: -2.2[5], LogP: 0.5885[6]The predicted logP values indicate that both compounds are highly hydrophilic. The XLogP3 values, which are computationally derived, suggest the piperidine derivative is more hydrophilic. The discrepancy in the predicted logP values for the cyclohexane derivative highlights the importance of experimental determination. The lower lipophilicity of these scaffolds can be advantageous for achieving water solubility but may pose a challenge for blood-brain barrier (BBR) penetration[1].
Solubility Soluble in water[7].Soluble in water and polar organic solvents[8].Both compounds exhibit good aqueous solubility, a desirable property for formulation. The piperidine derivative's solubility is enhanced by the additional hydrogen bonding capabilities of the ring nitrogen.
Conformational Flexibility Predominantly adopts a chair conformation. The nitrogen atom introduces unique electronic and steric effects influencing the conformational equilibrium[3].Exists as cis and trans isomers, with the trans isomer often being thermodynamically more stable. The cyclohexane ring also adopts a chair conformation.The conformational rigidity of both scaffolds is a key feature. The piperidine ring's conformational landscape is more complex due to nitrogen inversion. The specific conformation adopted by each molecule will dictate the spatial orientation of the amino and carboxylic acid groups, which is critical for target binding.

Pharmacological Profile: GABA Analogues and Beyond

Both 4-Amino-piperidine-4-carboxylic acid and 4-aminocyclohexanecarboxylic acid are recognized as GABA analogues, and their primary pharmacological interest lies in their potential to interact with GABA receptors.

GABA Receptor Interactions

GABA receptors are the main inhibitory neurotransmitter receptors in the CNS and are crucial targets for a variety of therapeutic agents. As conformationally restricted GABA analogues, both molecules are expected to exhibit some affinity for GABA receptors. However, the subtle differences in their structure can lead to variations in their binding affinity, efficacy (agonist vs. antagonist activity), and subtype selectivity.

It is important to note that isonipecotic acid (piperidine-4-carboxylic acid) is a known moderately potent GABA-A receptor partial agonist[2]. The addition of an amino group at the 4-position, as in 4-Amino-piperidine-4-carboxylic acid, would be expected to significantly alter its pharmacological profile.

Central Nervous System (CNS) Permeability

A significant challenge for CNS-acting drugs is their ability to cross the blood-brain barrier (BBB). GABA itself has poor BBB penetration[1]. Lipophilicity, as indicated by logP, is a key factor influencing passive diffusion across the BBB. The highly hydrophilic nature of both 4-Amino-piperidine-4-carboxylic acid and 4-aminocyclohexanecarboxylic acid (with predicted negative logP values) suggests that they are unlikely to efficiently cross the BBB via passive diffusion in their underivatized form[10].

However, the presence of amino acid transporters at the BBB could potentially facilitate their entry into the CNS. Further derivatization to increase lipophilicity or to target specific transporters would likely be necessary to develop CNS-active drugs based on these scaffolds.

Structure-Activity Relationship (SAR) Insights

The comparison of these two scaffolds provides a classic example of how a single atom change can impact biological activity.

  • The Role of the Ring Nitrogen: The nitrogen atom in the piperidine ring introduces a hydrogen bond acceptor and can be protonated at physiological pH. This can lead to additional interactions with the target protein that are not possible with the cyclohexane ring. This feature can be exploited to enhance binding affinity and selectivity.

  • Conformational Constraints and Pharmacophore Presentation: Both scaffolds impose a degree of rigidity on the molecule, which can pre-organize the pharmacophoric elements (the amino and carboxylic acid groups) into a conformation that is favorable for binding to a target receptor. The subtle differences in the chair conformations of piperidine and cyclohexane rings can alter the precise spatial relationship between these groups, which can have a profound effect on biological activity.

  • Vectors for Derivatization: Both scaffolds offer multiple points for chemical modification to explore the surrounding chemical space and optimize properties. The secondary amine in the piperidine ring of 4-Amino-piperidine-4-carboxylic acid provides an additional and highly versatile handle for derivatization compared to the cyclohexane analogue.

Experimental Protocols

To facilitate further research and a more direct comparison, the following are generalized, yet detailed, experimental protocols for determining key physicochemical properties.

Determination of pKa by Potentiometric Titration

This method allows for the experimental determination of the acid dissociation constants.

Methodology:

  • Solution Preparation: Prepare a 0.01 M solution of the test compound (4-Amino-piperidine-4-carboxylic acid or 4-aminocyclohexanecarboxylic acid) in deionized water.

  • Titration Setup: Place the solution in a thermostated beaker at 25°C and use a calibrated pH meter with a glass electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized 0.1 M HCl solution, adding small increments (e.g., 0.1 mL) and recording the pH after each addition until the pH drops to ~1.5.

  • Back Titration: In a separate experiment, titrate a fresh 0.01 M solution of the test compound with a standardized 0.1 M NaOH solution in a similar manner until the pH reaches ~12.5.

  • Data Analysis: Plot the pH values against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.

pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Prepare 0.01 M aamino acid solution titrate_acid Titrate with 0.1 M HCl (to pH ~1.5) prep1->titrate_acid titrate_base Titrate with 0.1 M NaOH (to pH ~12.5) prep1->titrate_base prep2 Calibrate pH meter prep2->titrate_acid prep2->titrate_base plot Plot pH vs. Volume of Titrant titrate_acid->plot titrate_base->plot determine_pka Identify pKa at half-equivalence points plot->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP by Shake-Flask Method

This classic method directly measures the partitioning of a compound between an organic and an aqueous phase.

Methodology:

  • Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate-buffered saline, pH 7.4) and an organic phase (n-octanol). Mutually saturate the two phases by stirring them together overnight and then separating them.

  • Compound Addition: Prepare a stock solution of the test compound in the aqueous phase.

  • Partitioning: Add a known volume of the stock solution to a mixture of the saturated n-octanol and aqueous phases in a flask.

  • Equilibration: Shake the flask for a set period (e.g., 1 hour) to allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Measurement: Carefully sample each phase and determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of P.

logP_Determination cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis prep1 Mutually saturate n-octanol and water mix Mix compound solution with saturated phases prep1->mix prep2 Prepare stock solution of compound prep2->mix shake Shake to equilibrate mix->shake separate Separate phases via centrifugation shake->separate measure Measure concentration in each phase (e.g., HPLC) separate->measure calculate Calculate logP measure->calculate

Caption: Workflow for logP determination by the shake-flask method.

Conclusion and Future Directions

Both 4-Amino-piperidine-4-carboxylic acid and 4-aminocyclohexanecarboxylic acid are valuable building blocks for medicinal chemistry, particularly for the development of GABAergic modulators. The choice between these two scaffolds is a strategic one that should be guided by the specific design objectives.

  • 4-Amino-piperidine-4-carboxylic acid offers the potential for enhanced aqueous solubility and an additional point for derivatization at the ring nitrogen, which can be leveraged to fine-tune potency, selectivity, and pharmacokinetic properties. The presence of the nitrogen atom also introduces the possibility of specific hydrogen bonding interactions with the target.

  • 4-aminocyclohexanecarboxylic acid provides a more lipophilic (though still hydrophilic) and conformationally defined carbocyclic core. The absence of the ring nitrogen simplifies the synthetic chemistry and eliminates potential metabolic liabilities associated with the piperidine nitrogen.

Future research should focus on:

  • Experimental determination of key physicochemical properties: Accurate, experimentally determined pKa and logP values are essential for building reliable structure-activity and structure-property relationship models.

  • Direct comparative pharmacological profiling: Head-to-head comparisons of the binding affinities and functional activities of these two compounds and their derivatives at various GABA receptor subtypes are needed to fully understand their pharmacological differences.

  • In-depth conformational analysis: Detailed computational and experimental (e.g., NMR) conformational studies will provide a clearer picture of how the ring structure influences the presentation of the pharmacophoric groups and, consequently, the biological activity.

By carefully considering the properties outlined in this guide and pursuing further experimental validation, researchers can strategically employ these versatile scaffolds to advance their drug discovery programs.

References

  • An update on GABA analogs for CNS drug discovery. (2006). PubMed.
  • A Comparative Guide to the Conformational Analysis of Piperidine Deriv
  • Comparative Guide to the Structure-Activity Relationship of (4-Benzyl-piperidin-1-yl)-acetic Acid Analogues as GABA Uptake. Benchchem.
  • CAS 40951-39-1: 4-Aminopiperidine-4-carboxylic acid. CymitQuimica.
  • 4-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 171560. PubChem.
  • 4-Aminopiperidine-4-carboxylic acid | C6H12N2O2 | CID 1514306. PubChem.
  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. PMC.
  • The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implic
  • 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. The Journal of Organic Chemistry.
  • Conform
  • Conformational analysis | Medicinal Chemistry Class Notes. Fiveable.
  • A1380 4-Aminopiperidine-4-carboxylic Acid CAS: 40951-39-1.
  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms.
  • Trans-4-amino-cyclohexane Carboxylic Acid Hydrochloride.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chrom
  • Defining Affinity with the GABAA Receptor. PMC.
  • 4-Amino-1-Boc-piperidine-4-carboxylic acid | Intermedi
  • Experimental and Computational Methods to Assess Central Nervous System Penetr
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
  • 1776-53-0 | 4-Aminocyclohexanecarboxylic acid. ChemScene.
  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. MDPI.
  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI.
  • The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implic
  • Structure Activity Rel
  • LogP—Making Sense of the Value. ACD/Labs.
  • (PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector.
  • trans-4-aminocyclohexane-1-carboxylic acid hydrochloride.
  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.
  • CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Experimental pKa values of carboxylic acids 47, 54, 83, and 84 Data is...
  • 4-Aminopiperidine-4-carboxylic acid hydrochloride | C6H13ClN2O2 | CID 45073614. PubChem.
  • cis-4-Aminocyclohexanecarboxylic acid | 3685-23-2. ChemicalBook.
  • 1-Boc-4-aminopiperidine-4-carboxylic acid 97 183673-71-4. Sigma-Aldrich.
  • Isonipecotic acid. Wikipedia.
  • The experimental Log P values of the saturated carboxylic acids (C 1 -C...
  • 4-aminocyclohexane-1-carboxylic acid | CAS 1776-53-0 | SCBT. Santa Cruz Biotechnology.
  • US20020161528A1 - Tool for lipophilicity determination in drug discovery basic and neutral compounds.
  • 4-Aminocyclohexane-1-carboxylic acid hydrochloride | C7H14ClNO2 | CID 24720880. PubChem.
  • The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview.
  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs.
  • CAS 3685-25-4: trans-4-Aminocyclohexanecarboxylic acid. CymitQuimica.
  • Affinity and efficacy data in the four diazepam-sensitive GABA A...
  • Differences in Agonist/Antagonist Binding Affinity and Receptor Transduction Using Recombinant Human γ-Aminobutyric Acid Type A Receptors. DOI.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.